molecular formula C12H14N4O B1351939 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide CAS No. 618092-44-7

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1351939
CAS No.: 618092-44-7
M. Wt: 230.27 g/mol
InChI Key: OLDCCJMGQXRSSP-UHFFFAOYSA-N
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Description

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDCCJMGQXRSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405354
Record name 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide
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Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-44-7
Record name 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID00405354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in pharmaceutical and agrochemical research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and expert commentary on the synthesis.

Introduction and Strategic Overview

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1][2] The carbohydrazide functional group is a key pharmacophore that allows for further derivatization to explore and optimize biological activity.

The synthesis of this target molecule is most efficiently achieved through a two-step process, beginning with the construction of the core pyrazole ring system, followed by the functionalization to introduce the carbohydrazide moiety. This strategy leverages well-established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a pyrazole-4-carboxylic acid ester as a key intermediate. This ester can be disconnected via the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.

G Target This compound Intermediate Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate Target->Intermediate Hydrazinolysis StartingMaterials p-Tolylhydrazine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate Intermediate->StartingMaterials Knorr Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Scheme

The forward synthesis, therefore, involves two primary transformations:

  • Step 1: Knorr Pyrazole Synthesis - The reaction of p-tolylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate to form Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate.

  • Step 2: Hydrazinolysis - The conversion of the resulting ethyl ester to the final carbohydrazide product using hydrazine hydrate.

G p_tolylhydrazine p-Tolylhydrazine step1_label Step 1: Pyrazole Formation dicarbonyl Ethyl 2-(ethoxymethylene)-3-oxobutanoate hydrazine_hydrate Hydrazine Hydrate step2_label Step 2: Hydrazinolysis intermediate_ester Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate final_product 5-Methyl-1-P-tolyl-1H-pyrazole- 4-carbohydrazide step1_label->intermediate_ester step2_label->final_product

Caption: Overall two-step synthesis of the target carbohydrazide.

Detailed Synthesis Protocols and Mechanistic Insights

Part A: Synthesis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic and highly reliable method.[2][3] In this specific synthesis, the use of ethyl 2-(ethoxymethylene)-3-oxobutanoate as the 1,3-dicarbonyl equivalent ensures the correct regiochemistry of the final product.

Mechanism: The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of p-tolylhydrazine onto the enol ether carbon of the dicarbonyl compound, followed by elimination of ethanol. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ketone carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylhydrazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 equivalents) dropwise at room temperature.

  • Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Step A: Pyrazole Ester Synthesis A1 Dissolve p-tolylhydrazine in ethanol A2 Add ethyl 2-(ethoxymethylene) -3-oxobutanoate A1->A2 A3 Add catalytic acetic acid A2->A3 A4 Reflux for 3-4 hours A3->A4 A5 Cool and concentrate A4->A5 A6 Extract with ethyl acetate A5->A6 A7 Wash, dry, and evaporate A6->A7 A8 Purify by chromatography or recrystallization A7->A8

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Expert Insights:

  • Choice of Reactants: The ethoxymethylene group on the β-ketoester acts as a protecting group for the formyl group and directs the cyclization to afford the desired 4-carboxylate isomer. Direct use of a β-keto-aldehyde would be less stable.

  • Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions.

Part B: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward nucleophilic acyl substitution reaction known as hydrazinolysis.[5][6] Hydrazine hydrate serves as a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the ester carbonyl carbon. This is followed by the elimination of ethanol, driven by the formation of the stable amide-like carbohydrazide linkage.

Experimental Protocol:

  • Dissolve the purified Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine ensures the reaction goes to completion.

  • Reflux the reaction mixture for 4-6 hours. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.

G cluster_1 Step B: Carbohydrazide Synthesis B1 Dissolve pyrazole ester in ethanol B2 Add excess hydrazine hydrate B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Cool to room temperature B3->B4 B5 Collect precipitate by filtration (or induce precipitation with water) B4->B5 B6 Wash with cold ethanol and water B5->B6 B7 Recrystallize from ethanol B6->B7 B8 Dry under vacuum B7->B8

Caption: Workflow for the hydrazinolysis of the pyrazole ester.

Expert Insights:

  • Excess Hydrazine: Using an excess of hydrazine hydrate is crucial to drive the equilibrium towards the product and to minimize the formation of di-acylated hydrazine byproducts.[5]

  • Reaction Time: The reaction time can vary depending on the reactivity of the ester. It is essential to monitor the reaction by TLC to avoid prolonged heating which might lead to side reactions.

  • Purification: Recrystallization is typically sufficient to obtain a high-purity product, as the starting ester and the final hydrazide have significantly different solubilities.

Data Summary

The following table summarizes the key physical and reaction data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylateC14H16N2O2244.29~70-7580-90
This compoundC12H14N4O230.27134-142[1]85-95

Conclusion

The synthesis of this compound is a robust and efficient two-step process that utilizes fundamental and well-understood organic reactions. By following the detailed protocols and considering the expert insights provided in this guide, researchers can reliably produce this valuable compound for further investigation in medicinal and agricultural chemistry. The self-validating nature of these protocols, based on established chemical principles, ensures a high degree of success and product purity.

References

  • Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. ResearchGate. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Institutes of Health. Available at: [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]

  • Preparation method of hydrazide compound. Google Patents.
  • Synthesis of Biologically Active Compounds Based on 2-Arylhydrazono-3-Oxo Esters. AIP Publishing. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Preparation method for edaravone. Google Patents.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Regular Article. Organic Chemistry Research. Available at: [Link]

  • N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. National Institutes of Health. Available at: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. National Institutes of Health. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. Available at: [Link]

  • [Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids]. PubMed. Available at: [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on closely related pyrazole carbohydrazide derivatives to project its likely characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the systematic evaluation of its key physicochemical parameters, including solubility, lipophilicity (LogP), acid dissociation constant (pKa), melting point, and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar novel chemical entities.

Introduction and Molecular Overview

This compound belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The carbohydrazide moiety (-CONHNH2) is also a key functional group in many pharmacologically active agents, known for its ability to form various derivatives and its role in coordinating with metal ions.[4] The combination of the pyrazole core, a tolyl substituent at the N1 position, a methyl group at C5, and a carbohydrazide group at C4 suggests a molecule with a rich chemical profile and potential for further functionalization.

The structure of this compound combines a rigid aromatic pyrazole ring with the more flexible carbohydrazide side chain. The tolyl group will contribute to the molecule's lipophilicity, while the carbohydrazide group will provide sites for hydrogen bonding and potential ionization. Understanding the interplay of these structural features is crucial for predicting its behavior in biological systems and for designing formulation strategies.

Molecular Identity:
PropertyValueSource
IUPAC Name 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide[1]
Synonyms 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid hydrazide[1]
CAS Number 618092-44-7[1]
Molecular Formula C12H14N4O[1]
Molecular Weight 230.27 g/mol [1]

Projected Physicochemical Properties and Their Significance

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections discuss the expected properties of this compound based on the characteristics of similar pyrazole derivatives and provide standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. For pyrazole derivatives, melting points can vary widely depending on the substituents and their ability to form intermolecular interactions such as hydrogen bonds and π-π stacking.[5]

  • Projected Value: A melting point in the range of 134-142 °C has been reported for this compound.[1] This relatively high melting point suggests a stable crystalline solid at room temperature.

  • Experimental Protocol: Capillary Melting Point Determination

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for drug absorption and distribution. The solubility of pyrazole derivatives is influenced by the balance between the lipophilic and hydrophilic portions of the molecule.[6][7] The tolyl and methyl groups on the pyrazole ring are expected to decrease aqueous solubility, while the carbohydrazide group may enhance it through hydrogen bonding with water.

  • Projected Solubility Profile: It is anticipated that this compound will exhibit low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF.[6][7]

  • Experimental Protocol: Shake-Flask Method for Aqueous Solubility

    • Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

    • The experiment should be performed in triplicate to ensure reproducibility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with hydrophobic pockets of proteins. The LogP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (e.g., n-octanol) to its concentration in an aqueous solvent at equilibrium.

  • Projected LogP: Given the presence of the tolyl and methyl groups, the LogP value is expected to be positive, indicating a lipophilic character.[8] For comparison, the parent pyrazole has a LogP of 0.26.[9] The addition of the tolyl and methyl groups will significantly increase this value.

  • Experimental Protocol: RP-HPLC Method for LogP Determination

    • Prepare a series of reference compounds with known LogP values that bracket the expected LogP of the test compound.

    • Use a reversed-phase HPLC system with a C18 column.

    • The mobile phase should be a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, run under isocratic conditions.

    • Inject the test compound and the reference compounds individually and record their retention times.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

    • Plot the log(k') of the reference compounds against their known LogP values.

    • Determine the LogP of the test compound by interpolating its log(k') value on the calibration curve.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5 for the protonated form.[10] The carbohydrazide moiety has both acidic (N-H) and basic (NH2) protons. The basicity of the terminal amino group is expected to be the most significant contributor to the pKa in the physiological pH range.

  • Projected pKa: The terminal NH2 group of the hydrazide is expected to have a pKa in the range of 2-4, similar to other acylhydrazides. The pyrazole ring nitrogens are less basic due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Experimental Protocol: Potentiometric Titration for pKa Determination

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • For compounds with low aqueous solubility, co-solvents can be used, and the apparent pKa can be determined.

Chemical Stability

Understanding the chemical stability of a compound is essential for its storage, formulation, and in vivo fate. Hydrazide and hydrazone moieties can be susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12]

  • Projected Stability: The carbohydrazide group may undergo hydrolysis to the corresponding carboxylic acid and hydrazine, especially at non-neutral pH. The stability is generally higher near neutral pH.[11][12] The pyrazole ring itself is generally stable to oxidation and reduction.[3]

  • Experimental Protocol: pH-Rate Profile for Hydrolytic Stability

    • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7.4, and 9).

    • Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Spike the stock solution into each buffer to a final concentration suitable for analytical detection, ensuring the organic solvent concentration is low (e.g., <1%).

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At various time points, withdraw aliquots and quench the reaction if necessary (e.g., by adding an equal volume of cold organic solvent).

    • Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.

    • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k) for degradation.

    • A plot of log(k) versus pH provides the pH-rate profile.

Spectroscopic and Structural Characterization

While specific spectra for this compound are not widely published, this section outlines the expected spectroscopic features and the methods for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from the tolyl group and the pyrazole ring, a singlet for the C5-methyl group, a singlet for the tolyl-methyl group, and broad signals for the N-H protons of the carbohydrazide, which are exchangeable with D₂O.

  • ¹³C NMR: Signals for the aromatic carbons of the pyrazole and tolyl rings, the methyl carbons, and a characteristic downfield signal for the carbonyl carbon of the carbohydrazide group are expected.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations for the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the carbohydrazide side chain.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.[13][14] This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals for X-ray analysis would be a key step in the full characterization of this molecule.

Synthesis and Potential Applications

Synthesis

The synthesis of this compound would likely follow established methods for the synthesis of pyrazole derivatives.[15] A common route involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations to introduce the carbohydrazide moiety.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A β-Ketoester C Ethyl 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylate A->C Condensation B p-Tolylhydrazine B->C E This compound C->E Reaction D Hydrazine Hydrate D->E

Caption: A plausible synthetic workflow for this compound.

Potential Applications

Given the known biological activities of pyrazole and carbohydrazide derivatives, this compound is a candidate for investigation in several areas:

  • Pharmaceutical Development: As a scaffold for the synthesis of novel anti-inflammatory, analgesic, antimicrobial, or anticancer agents.[1]

  • Agrochemical Research: For its potential as a pesticide, herbicide, or plant growth regulator.[1]

  • Material Science: As a building block for polymers or as a ligand for the synthesis of coordination compounds with interesting magnetic or catalytic properties.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure incorporating a biologically active pyrazole core and a versatile carbohydrazide functional group. While detailed experimental characterization is not yet widely available, this guide provides a robust framework for its investigation. By applying the standardized protocols outlined herein, researchers can systematically elucidate its physicochemical properties, which is a critical step in unlocking its full potential in drug discovery, agrochemical development, and material science. The projected properties suggest a lipophilic, crystalline solid with low aqueous solubility, and the provided methodologies offer a clear path for the validation of these characteristics.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved January 17, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved January 17, 2026, from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

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An In-Depth Technical Guide to 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide: A Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide (CAS Number: 618092-44-7) is a heterocyclic compound that has garnered interest within the scientific community due to its promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential biological activities based on the well-established pharmacology of the pyrazole and carbohydrazide moieties. While specific experimental data for this particular analogue is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential. We will delve into the rationale behind its design, potential mechanisms of action, and provide a framework for its synthesis and characterization.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This five-membered heterocyclic ring system is valued for its metabolic stability and its ability to act as a versatile scaffold for introducing diverse functional groups. The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring further enhances its potential for drug development. The hydrazide group is a key pharmacophore known to contribute to a range of biological effects and serves as a crucial building block for the synthesis of more complex heterocyclic systems.[1]

The combination of the pyrazole ring and the carbohydrazide functional group in this compound suggests a molecule with significant potential for biological activity. The tolyl group at the 1-position and the methyl group at the 5-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its efficacy and selectivity. This guide will explore the untapped potential of this specific molecule, drawing on the rich history and established knowledge of its constituent chemical motifs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 618092-44-7Chem-Impex[3]
Molecular Formula C₁₂H₁₄N₄OChem-Impex[3]
Molecular Weight 230.27 g/mol Chem-Impex[3]
Appearance White crystalline powderChem-Impex[3]
Melting Point 134-142 °CChem-Impex[3]
Purity ≥ 99% (HPLC)Chem-Impex[3]
Storage Conditions 0-8 °CChem-Impex[3]

Synthesis and Characterization: A Proposed Pathway

The following proposed workflow outlines a logical synthetic pathway starting from commercially available precursors.

G cluster_0 Synthesis of Pyrazole Ester Intermediate cluster_1 Hydrazinolysis to Carbohydrazide cluster_2 Characterization A Ethyl 2-cyano-3-oxobutanoate C Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B p-Tolylhydrazine B->C E 5-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbohydrazide C->E Hydrazinolysis (e.g., in Ethanol, reflux) D Hydrazine hydrate D->E F NMR (¹H, ¹³C) E->F G Mass Spectrometry (MS) E->G H Infrared Spectroscopy (IR) E->H I High-Performance Liquid Chromatography (HPLC) E->I

Figure 1: Proposed workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for optimal yield and purity.

Step 1: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

  • To a solution of p-tolylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pyrazole ester intermediate.

Step 2: Synthesis of this compound

  • The synthesized ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in absolute ethanol.

  • Hydrazine hydrate (excess, e.g., 5-10 eq) is added to the solution.

  • The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The collected solid is washed with cold ethanol and dried under vacuum to yield the final product, this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the carbohydrazide moiety.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, the extensive research on related pyrazole-carbohydrazide derivatives allows for informed hypotheses regarding its potential therapeutic applications.[1][2]

Anti-inflammatory and Analgesic Potential

Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic activities, with some acting as selective COX-2 inhibitors.[4] The mechanism often involves the inhibition of prostaglandin synthesis. The structural features of this compound are consistent with those of other known anti-inflammatory pyrazoles.

Antimicrobial Activity

The pyrazole-carbohydrazide scaffold has been explored for the development of novel antimicrobial agents.[1][5] These compounds can exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Several pyrazole-carbohydrazide derivatives have demonstrated promising anticancer activity against various cancer cell lines.[5][6] Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and progression.

G cluster_0 Potential Biological Activities cluster_1 Potential Mechanisms of Action A This compound B Anti-inflammatory A->B C Analgesic A->C D Antimicrobial A->D E Anticancer A->E F COX-2 Inhibition B->F C->F G Enzyme Inhibition D->G H Induction of Apoptosis E->H I Inhibition of Cell Proliferation E->I

Figure 2: Potential biological activities and associated mechanisms of action.

Future Directions and Research Opportunities

This compound represents a promising yet underexplored molecule. The following are key areas for future research:

  • Definitive Synthesis and Characterization: A peer-reviewed, optimized synthesis protocol and comprehensive spectroscopic data are needed to facilitate further research.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary activities, including assays for anti-inflammatory, antimicrobial, and anticancer effects.

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profile.

Conclusion

This compound is a molecule of significant interest, built upon a scaffold with a proven track record in medicinal chemistry. While specific data on this compound is limited, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic pathway and the discussion of its potential biological activities offer a roadmap for future studies. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus and the carbohydrazide moiety represent two independently validated pharmacophores, each conferring a unique set of physicochemical properties that are highly desirable for drug-like molecules.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Their structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make them a versatile scaffold.[4]

The carbohydrazide functional group (-NHNHCO-), on the other hand, is a crucial building block in synthesizing various heterocyclic systems and acts as a potent hydrogen-bonding donor and acceptor.[1] This moiety is recognized for its role in coordinating with metallic ions in enzymes and its ability to form stable hydrazone linkages, which are often key to biological activity.[5]

The strategic fusion of these two scaffolds into pyrazole carbohydrazide derivatives has yielded a class of compounds with a remarkably broad and potent spectrum of biological activities.[1] This guide provides an in-depth technical exploration of these derivatives, focusing on their synthesis, key biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for therapeutic innovation.

Core Synthesis Strategy: A Self-Validating Protocol

The primary route to pyrazole carbohydrazides involves the nucleophilic attack of hydrazine hydrate on an activated carboxylic acid derivative of a pyrazole core, typically an ester or an oxazinone. The choice of the pyrazolo[3,4-d][1][6]oxazin-4-one precursor is often superior as it provides high yields (70-90%) and avoids side reactions sometimes observed with ethyl ester precursors, where the benzoyl moiety can be lost.[7]

Experimental Protocol: Synthesis of 1-Phenyl-5-benzamido-1H-pyrazole-4-carbohydrazide

This protocol describes a reliable and reproducible method for synthesizing a representative pyrazole carbohydrazide derivative.

Causality Statement: The use of pyrazolo-oxazinone as a starting material is a deliberate choice to enhance reaction efficiency and yield. Hydrazine hydrate serves as a potent nucleophile that opens the oxazinone ring to form the desired carbohydrazide.

Methodology:

  • Precursor Synthesis: Prepare the 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursor according to established literature methods.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the pyrazolo-oxazinone derivative (10 mmol) in ethanol (50 mL).

  • Hydrazine Addition: Add hydrazine hydrate (50 mmol, 5 molar equivalents) to the suspension. The excess hydrazine ensures the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted hydrazine. Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol/water to obtain the pure pyrazole carbohydrazide.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show characteristic peaks for N-H and C=O stretching of the hydrazide group.

Synthesis Workflow Diagram

G start1 Pyrazole-4-carboxylic acid ethyl ester product Pyrazole-4-carbohydrazide (Target Moiety) start1->product Direct formation often unsuccessful start2 Pyrazolo[3,4-d]oxazinone start2->product High Yield (70-90%) reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product Nucleophilic Acyl Substitution

Caption: General synthetic routes to pyrazole carbohydrazide derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyrazole carbohydrazide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including lung (A549, H460), breast (MCF-7), and liver (HepG2).[2][8][9] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of crucial cell cycle kinases, or disruption of microtubule dynamics.[1][8][10]

Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition

A key anticancer mechanism for this class of compounds is the induction of programmed cell death (apoptosis). Salicylaldehyde-pyrazole-carbohydrazide derivatives, for instance, have been shown to be potent growth inhibitors of A549 lung cancer cells by triggering apoptosis.[1] More recently, a series of indole-containing pyrazole-carbohydrazides were designed as tubulin polymerization inhibitors.[10] By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and subsequent cell death.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the hydrazide moiety.

  • Substitution at Pyrazole C3/C5: The position of the carbohydrazide moiety is critical. Derivatives with the carbohydrazide at the C-3 or C-5 position of the pyrazole ring often exhibit significant antitumor activity.[1]

  • Hydrazone Formation: Condensation of the terminal hydrazide nitrogen with various aldehydes to form N'-arylidene-carbohydrazide derivatives can dramatically enhance cytotoxicity. For example, an N'-arylidene derivative of 5-phenyl-1H-pyrazole-3-carbohydrazide showed an IC50 value of 0.15 µM against the H460 lung cancer cell line.[8]

  • Aryl Substituents: The nature of the aryl groups attached to the pyrazole ring and the hydrazone moiety significantly influences activity. Electron-withdrawing or donating groups can modulate the compound's ability to interact with its biological target.

SAR Logic Diagram

Caption: Key SAR insights for the anticancer activity of pyrazole carbohydrazides.

Quantitative Data: Anticancer Potency
Compound ClassCancer Cell LineIC50 (µM)Reference
N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazideH460 (Lung)0.15[8]
Indole-pyrazole-carbohydrazide (Compound A18 )A549 (Lung)0.031[10]
Pyrazole-linked Indole (Compound 33 )CDK2 (Kinase)0.074[8]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)Potent Activity[2][11]
Salicylaldehyde-pyrazole-carbohydrazideA549 (Lung)Potent Growth Inhibition[1]

Antimicrobial Activity: A Broad-Spectrum Response

The carbohydrazide moiety and the pyrazole nucleus are both independently known to be present in various antimicrobial agents.[1][12] Their combination in pyrazole carbohydrazide derivatives has led to the discovery of compounds with significant activity against a wide range of bacteria and fungi.[13][14]

Mechanism and SAR

The antimicrobial potential is strongly influenced by the substituents on the phenyl ring of the pyrazole core and the nature of the group attached to the hydrazide.[1] The carbohydrazide group is crucial for determining the potency and spectrum of activity. For instance, certain 1H-pyrazole-4-carbohydrazide derivatives have shown promising leishmanicidal activity against L. amazonensis.[1]

  • Key Moieties: The presence of moieties like 1H-indole-2-yl connected to the carbohydrazide function can confer potent antimicrobial properties.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)

Causality Statement: The disc diffusion method is a standard, validated preliminary assay to qualitatively assess the antimicrobial activity of new chemical entities. The diameter of the zone of inhibition provides a direct, visual measure of the compound's ability to halt microbial growth.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions and allow them to solidify in sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized pyrazole carbohydrazide derivative (e.g., 100 µ g/disc ). A solvent control disc (e.g., DMSO) and a standard antibiotic disc (e.g., Ciprofloxacin) must be included.

  • Incubation: Place the discs on the inoculated agar surface and gently press to ensure contact. Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound Class/NumberOrganismMIC (µg/mL)Reference
Pyrazole Derivative (3 )E. coli0.25[15]
Pyrazole Derivative (4 )S. epidermidis0.25[15]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisPotent Activity[14]

Anti-inflammatory and Anticonvulsant Activities

Anti-inflammatory Effects

The pyrazole scaffold is famously associated with anti-inflammatory drugs like Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[16] Pyrazole carbohydrazide derivatives have also been investigated for this property. The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema assay, a classic model for acute inflammation.[1] Certain derivatives have shown effective anti-inflammatory activity in this test, suggesting potential COX inhibition or modulation of other inflammatory mediators.[1][17]

Anticonvulsant Properties

The pyrazole ring can be considered a cyclic hydrazine moiety, a class of compounds historically linked to monoamine oxidase (MAO) inhibition, which can influence neurotransmitter levels and neuronal excitability.[18] This has prompted the evaluation of pyrazole derivatives, including those with carbohydrazide functions, as anticonvulsant agents.[19][20]

Evaluation Model: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are standard preclinical tests.[20] Compounds that show protection in these models are considered promising candidates for controlling seizures. Several pyrazolone and pyrazole derivatives have demonstrated remarkable protective effects against chemically induced seizures, with potencies sometimes comparable to standard drugs like phenobarbital.[19][21]

Conclusion and Future Directions

The amalgamation of the pyrazole core with a carbohydrazide linker has created a powerful and versatile scaffold in medicinal chemistry. The derivatives exhibit a wide array of biological activities, most notably as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][19] The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for fine-tuning of their pharmacological profiles.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising activity but undefined mechanisms.

  • Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Multi-Target Drug Design: Leveraging the broad-spectrum activity to design single molecules that can address complex diseases involving multiple pathological pathways, such as cancer and inflammation.[22]

This guide has outlined the foundational knowledge and experimental frameworks necessary for professionals in the field to explore and exploit the rich therapeutic potential of pyrazole carbohydrazide derivatives.

References

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Unlocking the Therapeutic Potential of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of pharmacologically active agents.[1][2] This technical guide delves into the therapeutic promise of a specific derivative, 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, outlining a strategic approach for researchers, scientists, and drug development professionals to identify and validate its potential therapeutic targets. By synthesizing data from the broader class of pyrazole-carbohydrazide derivatives, this document proposes a logical framework for investigating its mechanism of action, with a primary focus on its inferred anti-inflammatory, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols and workflows are provided to empower research teams in their exploration of this promising compound.

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, renowned for its diverse biological activities.[1][2] Marketed drugs such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant underscore the therapeutic versatility of pyrazole-containing compounds.[2][3] The carbohydrazide moiety is also a significant pharmacophore, known to be a crucial building block in the synthesis of various heterocyclic compounds with notable biological activities.[4]

The subject of this guide, this compound (CAS No. 618092-44-7), is a compound that combines these two key pharmacophores.[5] While extensive research on this specific molecule is emerging, the well-documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.[5] This guide will, therefore, focus on the most probable therapeutic avenues for this compound based on a comprehensive analysis of the pyrazole-carbohydrazide class of molecules.

Inferred Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on pyrazole derivatives, three primary areas of therapeutic potential for this compound are proposed: inflammation, oncology, and infectious diseases.

Anti-Inflammatory Activity

Pyrazole derivatives are widely recognized for their potent anti-inflammatory properties.[1][6][7] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Potential Targets:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), like Celecoxib, function as selective COX-2 inhibitors.[1][3] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

  • Lipoxygenase (LOX): Some pyrazole derivatives exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.[1]

  • Cytokine Modulation: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Kinase Inhibition in Oncology

The pyrazole scaffold is a frequent component of kinase inhibitors used in cancer therapy.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Potential Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR-2): Fused pyrazole systems have shown promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[10]

  • Serine/Threonine Kinases (e.g., Akt, Aurora Kinases, PI3K): Pyrazole derivatives have been reported as inhibitors of various serine/threonine kinases involved in cell cycle regulation, survival, and proliferation.[8][11]

  • Janus Kinases (JAKs): The pyrazole ring is a key structural feature in several approved JAK inhibitors, such as Ruxolitinib, which are used in the treatment of myelofibrosis and other cancers.[12]

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of pyrazole-carbohydrazide derivatives.[3][13][14]

Potential Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are common targets for antimicrobial agents.

  • Fungal Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes, is a common mechanism of antifungal drugs.

  • Microbial Metabolic Enzymes: Targeting key enzymes in microbial metabolic pathways can disrupt their growth and survival.

Strategic Framework for Target Validation

A systematic and multi-faceted approach is essential for the robust identification and validation of the therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Deconvolution & Initial Validation cluster_2 Phase 3: Mechanistic Studies & In Vivo Validation In_Silico_Screening In Silico Docking & ADMET Prediction Phenotypic_Screening Phenotypic Screening (Cell-based Assays) In_Silico_Screening->Phenotypic_Screening Guide initial assay selection Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Phenotypic_Screening->Biochemical_Assays Identify active pathways Target_Engagement_Assays Target Engagement Assays (e.g., CETSA) Biochemical_Assays->Target_Engagement_Assays Confirm direct binding Pathway_Analysis Cellular Pathway Analysis (Western Blot, qPCR) Target_Engagement_Assays->Pathway_Analysis Validate cellular target In_Vivo_Models In Vivo Disease Models Pathway_Analysis->In_Vivo_Models Confirm therapeutic efficacy

Sources

The Structure-Activity Relationship of Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[2] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into the intricate molecular interactions that govern their pharmacological effects, supported by detailed experimental protocols, quantitative data, and visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is considered a "privileged scaffold" due to its ability to interact with multiple biological targets with high affinity.[3] Its unique electronic properties and the presence of two nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding, metal chelation, and π-π stacking. Furthermore, the pyrazole ring is metabolically stable and can be readily functionalized at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Several FDA-approved drugs incorporate the pyrazole motif, highlighting its therapeutic significance. Notable examples include:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[1]

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist formerly used as an anti-obesity agent.[5]

  • Crizotinib: A multi-targeted tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[6]

Structure-Activity Relationships of Pyrazole Derivatives in Oncology

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[6][7] The SAR of these compounds is highly dependent on the substitution pattern around the pyrazole core.

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Pyrazole derivatives have been successfully developed as potent inhibitors of several kinase families.

2.1.1. Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Several pyrazole-based compounds have been identified as potent Aurora kinase inhibitors.[9]

  • Key SAR Insights:

    • Substitution at the N1 position of the pyrazole ring with a bulky group, such as a substituted phenyl ring, is often crucial for potent activity.

    • The presence of a hydrogen bond donor/acceptor at the C3 or C5 position can enhance binding to the kinase hinge region.

    • Hydrophobic substituents at the C4 position can occupy a hydrophobic pocket in the active site, increasing potency and selectivity.[10]

2.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a central role in cell proliferation, differentiation, and survival.[11] Pyrazole-based inhibitors have been developed to target key kinases in this pathway, such as p38 MAPK and ERK.[11][12]

  • Key SAR Insights for p38 MAPK Inhibitors:

    • A diaryl urea moiety is a common feature, with one aryl group attached to the pyrazole nitrogen.

    • The urea functionality forms critical hydrogen bonds with the kinase hinge region.[12]

    • Substituents on the second aryl ring can be modified to improve potency and selectivity.

2.1.3. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical survival pathway that is frequently hyperactivated in cancer.[13][14] Pyrazole derivatives have been investigated as inhibitors of PI3K and Akt.[4]

  • Key SAR Insights for PI3K Inhibitors:

    • The pyrazole core can act as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site of PI3K.

    • The introduction of specific substituents can confer isoform selectivity.[15]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Pyrazole Derivatives

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits

Caption: Pyrazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Quantitative SAR (QSAR) and Anticancer Activity

QSAR studies have been instrumental in elucidating the relationship between the physicochemical properties of pyrazole derivatives and their anticancer activity.[16][17] These studies have identified key molecular descriptors that correlate with cytotoxicity against various cancer cell lines.

Table 1: Representative Anticancer Pyrazole Derivatives and their IC50 Values

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Compound A MCF-7 (Breast)EGFR2.89[4]
Compound B HepG2 (Liver)CDK210.05[4]
Compound C HCT116 (Colon)Tubulin0.00025[4]
Compound D MCF-7 (Breast)PI3K0.25[4]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[1][5][10][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 compound_treatment Treat with Pyrazole Derivatives incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Structure-Activity Relationships of Pyrazole Derivatives in Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives, most notably celecoxib, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Inhibition

COX-2 is an inducible enzyme that plays a major role in the synthesis of pro-inflammatory prostaglandins.[19] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Key SAR Insights for COX-2 Selectivity:

    • The presence of a sulfonamide (-SO2NH2) or a similar acidic moiety is critical for selective binding to the COX-2 active site.[20]

    • A 1,5-diarylpyrazole scaffold is a common feature of selective COX-2 inhibitors.

    • The nature and position of substituents on the aryl rings significantly influence potency and selectivity.[9][12][19][21][22][23]

Table 2: IC50 Values of Representative Pyrazole Derivatives against COX-1 and COX-2

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375
Compound 5u 134.121.7974.92[20][21]
Compound 5s 182.512.5172.95[20][21]
Compound 5f >1001.50>66.67[22]
Compound 6f >1001.15>86.96[22]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response.[3][5][7][18][21] Some pyrazole derivatives, including celecoxib, have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory effects.[3][5][7][18][21]

Signaling Pathway: Inhibition of NF-κB Activation by Celecoxib

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Celecoxib Celecoxib Celecoxib->IKK Inhibits

Caption: Celecoxib inhibits TNF-α-induced NF-κB activation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[2][11][13][14][24]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[2][13]

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[2]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationships of Pyrazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

  • Key SAR Insights:

    • The presence of electron-withdrawing groups on the aryl rings attached to the pyrazole core can enhance antibacterial activity.

    • The introduction of a thiazole or thiadiazine ring can broaden the spectrum of activity.

    • Specific substitutions at the N1 and C3 positions are crucial for potent antifungal activity.

Table 3: Minimum Inhibitory Concentrations (MIC) of Representative Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 21a Staphylococcus aureus62.5[13]
Compound 21c Escherichia coli62.5[13]
Compound 22 Candida albicans125[13]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7][25][26]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Synthesis and Computational Approaches in Pyrazole SAR Studies

General Synthetic Strategies

The synthesis of pyrazole derivatives is well-established, with several versatile methods available.[6][16][22][25][26] The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[16] Other methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions.[16]

Logical Relationship: General Synthesis of Pyrazoles

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Pyrazole Derivative Condensation->Pyrazole

Caption: General synthetic route to pyrazole derivatives.

Molecular Docking and In Silico Studies

Computational methods, particularly molecular docking, have become indispensable tools for understanding the SAR of pyrazole derivatives at the molecular level.[8][15][19][20][23][24][27][28] Docking simulations can predict the binding mode and affinity of a ligand to its target protein, providing valuable insights for the rational design of more potent and selective inhibitors.

5.2.1. Molecular Docking of a Pyrazole Derivative into the COX-2 Active Site

Molecular docking studies of celecoxib and other pyrazole-based COX-2 inhibitors have revealed the key interactions responsible for their selectivity.[19][20][23][27][28] The sulfonamide group of celecoxib inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues such as His90 and Arg513, an interaction that is not possible with the smaller COX-1 active site.[20]

Visualization: Binding of a Pyrazole Derivative in the COX-2 Active Site

COX2_Binding COX2 COX-2 Active Site His90 His90 COX2->His90 Arg513 Arg513 COX2->Arg513 HydrophobicPocket Hydrophobic Pocket COX2->HydrophobicPocket Pyrazole Pyrazole Derivative Sulfonamide Sulfonamide Group Pyrazole->Sulfonamide ArylRing1 Aryl Ring 1 Pyrazole->ArylRing1 ArylRing2 Aryl Ring 2 Pyrazole->ArylRing2 Sulfonamide->His90 H-bond Sulfonamide->Arg513 H-bond ArylRing1->HydrophobicPocket Hydrophobic Interaction ArylRing2->HydrophobicPocket Hydrophobic Interaction

Caption: Key interactions of a pyrazole derivative in the COX-2 active site.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The extensive body of research on the SAR of pyrazole derivatives has provided a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-targeted pyrazole derivatives, the exploration of novel biological targets, and the application of advanced computational techniques to accelerate the drug discovery process. By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

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Sources

Preliminary Cytotoxicity Studies of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel synthetic compound, 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including significant anticancer potential.[1][2][3] This document moves beyond a simple recitation of protocols, offering a detailed narrative grounded in the principles of drug discovery. It explains the causal logic behind experimental design, from cell line selection to assay choice, ensuring that the described methodologies form a self-validating system. We present detailed, step-by-step protocols for foundational cytotoxicity assays—MTT for metabolic viability, LDH for membrane integrity, and Annexin V/PI for apoptosis detection. Furthermore, this guide illustrates how to translate raw experimental data into actionable insights, such as the half-maximal inhibitory concentration (IC50), and discusses the potential signaling pathways that may be modulated by this class of compounds. The ultimate goal is to equip researchers, scientists, and drug development professionals with the expertise to generate a robust preliminary cytotoxicity profile, a critical first step in evaluating the therapeutic potential of new chemical entities.

Introduction: The Scientific Rationale

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[4][5] Numerous pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory (Celecoxib), analgesic (Difenamizole), and anticancer agents.[3][6] The carbohydrazide moiety, when attached to the pyrazole ring, can further enhance biological activity, including antimicrobial, anticonvulsant, and anticancer effects.[2][7]

This compound: A Candidate for Investigation

The specific compound, this compound, is a synthetic molecule featuring this promising pyrazole-carbohydrazide core.[8] Its structure suggests potential as a bioactive agent, making it a compelling candidate for preclinical evaluation.[8] The initial and most critical phase of this evaluation is the assessment of its cytotoxicity. Cytotoxicity screening is fundamental in drug discovery; it provides essential information on a compound's potential to induce cell death, its potency (often quantified as the IC50 value), and its selectivity between cancerous and non-cancerous cells.[9][10] This initial profile is paramount for making informed " go/no-go " decisions in a drug development pipeline.[11]

Part I: Designing a Self-Validating Cytotoxicity Study

The integrity of any preliminary study hinges on a robust experimental design. The goal is not merely to generate data, but to generate trustworthy data that provides a clear and accurate cytotoxicity profile. This requires a multi-faceted approach.

The Principle of Orthogonal Assays

Relying on a single assay is a common pitfall. Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).[12] A compound might interfere with the chemistry of one assay, leading to false-positive or false-negative results. Therefore, employing multiple, mechanistically distinct (orthogonal) assays is crucial for validating the observed cytotoxic effect. This guide focuses on a trio of core assays: MTT, LDH, and Annexin V/PI staining.

Causality in Cell Line Selection

The choice of cell lines is a critical determinant of the study's relevance. A well-conceived panel should include:

  • Multiple Cancer Types: To assess the breadth of activity. For a novel compound, a logical starting point is to use common, well-characterized cell lines from diverse cancer types, such as breast (MCF-7), lung (A549), and cervical (HeLa).[1][13]

  • A Non-Cancerous Control: To determine selectivity. A compound that kills cancer cells is promising, but one that also kills healthy cells at similar concentrations has a narrow therapeutic window and is less likely to succeed.[10] Using a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or immortalized keratinocytes (HaCaT), is essential for calculating a selectivity index.[10][14]

The Importance of Controls

Every plate must be a self-contained, validated experiment. This is achieved through the rigorous use of controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effect of the solvent itself.[14]

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin).[13] This confirms that the assay system is working correctly and provides a benchmark against which to compare the potency of the test compound.

Part II: Core Experimental Protocols

The following protocols are presented as a comprehensive starting point. All concentrations and incubation times are suggestions and should be optimized for the specific cell lines used.

Protocol 1: Cell Viability by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.[12]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical range for a new compound might be 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[14]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: Membrane Integrity by LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a separate but identical plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Typically, the collected supernatant is mixed with the kit's reaction mixture (containing substrate and cofactor) and incubated at room temperature for 15-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Use the controls provided in the kit (including a maximum LDH release control) to calculate the percentage of cytotoxicity according to the manufacturer's instructions.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay elucidates the mechanism of cell death.[9] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that cannot cross intact cell membranes, thus it only stains necrotic or late apoptotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of the compound (e.g., the calculated IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate four populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Part III: Data Analysis, Interpretation, and Visualization

From Raw Data to IC50: Quantifying Potency

The primary output from the MTT and LDH assays is the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9] This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Table 1: Exemplary IC50 Data for this compound (Compound P4C) Data is hypothetical and for illustrative purposes, based on activities of similar pyrazole derivatives.[1][13]

Cell LineCancer TypeCompound P4C IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma8.5 ± 0.90.95 ± 0.1
A549 Lung Carcinoma12.3 ± 1.51.2 ± 0.2
K562 Chronic Myelogenous Leukemia5.2 ± 0.70.5 ± 0.08
HEK293 Non-cancerous Embryonic Kidney> 10015.8 ± 2.1
Visualization of Key Workflows and Concepts

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Cell_Culture 1. Cell Line Culture (MCF-7, A549, HEK293) Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 3. Prepare Serial Dilutions of Compound P4C Treatment 4. Treat Cells (24h, 48h, 72h) Compound_Prep->Treatment MTT_Assay 5a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay 5b. LDH Assay (Membrane Integrity) Treatment->LDH_Assay Readout 6. Plate Reader (Absorbance) MTT_Assay->Readout LDH_Assay->Readout Calc 7. Calculate % Viability vs. Vehicle Control Readout->Calc IC50 8. Determine IC50 (Dose-Response Curve) Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing using plate-based assays.

Interpreting the Complete Dataset

A comprehensive cytotoxicity profile is built by synthesizing the results from all assays.

  • Potency & Spectrum: The IC50 table shows that Compound P4C has cytotoxic activity against multiple cancer cell lines in the low micromolar range.

  • Selectivity: The IC50 against the non-cancerous HEK293 line is significantly higher (>100 µM) than for cancer lines. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is >11.7 for MCF-7, indicating promising cancer-selective toxicity.[10]

  • Mechanism: If the Annexin V/PI results show a significant increase in the Annexin V-positive/PI-negative population, it strongly suggests that Compound P4C induces apoptosis. A corresponding increase in LDH release would indicate secondary necrosis following apoptosis.

G Data Input Data MTT Assay (Viability ↓) LDH Assay (Toxicity ↑) Annexin V (Apoptosis ↑) Interpretation Synthesized Interpretation Data:mtt->Interpretation Low IC50 Data:ldh->Interpretation Dose-dependent release Data:flow->Interpretation Increased Annexin V+ population Conclusion Conclusion: Compound P4C is a selective cytotoxic agent that induces apoptosis. Interpretation->Conclusion

Caption: Logical flow from multi-assay data to a conclusive cytotoxicity profile.

Part IV: Hypothetical Mechanism and Future Directions

The pyrazole scaffold is known to interact with various cellular targets to induce apoptosis.[1] Based on literature for similar compounds, Compound P4C could potentially act by inhibiting key proteins involved in cell cycle progression or survival signaling.[17]

G cluster_pathway Hypothetical Signaling Pathway P4C Compound P4C CDK2 CDK2 P4C->CDK2 Inhibition Bcl2 Bcl-2 P4C->Bcl2 Inhibition CDK2->Bcl2 Phosphorylates (Inactivates Bcl-2) Caspase3 Caspase-3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical mechanism: Compound P4C induces apoptosis via inhibition of CDK2 and Bcl-2.

Future Work

The results of these preliminary studies form the basis for subsequent investigations:

  • Mechanism of Action Studies: Western blotting to confirm the modulation of proteins like caspases, Bcl-2 family members, or cell cycle regulators (e.g., CDKs).[15]

  • Target Identification: Kinase profiling or affinity chromatography to identify the direct molecular target(s).

  • In Vivo Efficacy: If the in vitro profile is compelling, the next logical step is to assess the compound's efficacy and safety in animal models of cancer.

By following this structured, rationale-driven approach, researchers can confidently establish the preliminary cytotoxicity profile of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - MDPI.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC - PubMed Central.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cytotoxicity study of pyrazole derivatives | Bangladesh Journal of Pharmacology.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Update on in vitro cytotoxicity assays for drug development - ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH.
  • 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide - Chem-Impex.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • 5-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide as potent anticancer agent: Synthesis, spectroscopic characterization, anticancer activity and DFT studies - ResearchGate.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide as potent anticancer agent - OUCI.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - Semantic Scholar.

Sources

Methodological & Application

synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. The synthetic strategy commences with the readily available starting material, ethyl acetoacetate, and proceeds through a reliable three-step sequence. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the rationale behind the chosen synthetic route. The target audience for this guide includes researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The carbohydrazide functional group is a key pharmacophore that can act as a versatile intermediate for the synthesis of other heterocyclic systems or contribute directly to the biological activity of a molecule. For instance, some aryl- and heteroaryl-hydrazides are known to have inhibitory effects on various enzymes. This guide outlines a robust and efficient synthesis of this compound, starting from the bulk chemical ethyl acetoacetate.

The chosen synthetic pathway is designed for efficiency and regiochemical control, proceeding through the formation of a key intermediate, ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate. This approach circumvents potential side reactions and purification challenges associated with alternative routes that may proceed through a pyrazolone intermediate.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages:

  • Activation of Ethyl Acetoacetate: Formation of ethyl 2-(ethoxymethylene)acetoacetate.

  • Knorr Pyrazole Synthesis: Cyclocondensation with p-tolylhydrazine to form the pyrazole core.

  • Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide product.

Synthetic_Pathway Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate_1 Ethyl 2-(ethoxymethylene)acetoacetate Ethyl_Acetoacetate->Intermediate_1 Triethyl orthoformate, Acetic anhydride Intermediate_2 Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate Intermediate_1->Intermediate_2 p-Tolylhydrazine, Ethanol, Acetic acid (cat.) Final_Product This compound Intermediate_2->Final_Product Hydrazine hydrate, Ethanol, Reflux

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate

Scientific Rationale

The initial step involves the activation of ethyl acetoacetate to facilitate the subsequent cyclocondensation reaction. The reaction with triethyl orthoformate in the presence of acetic anhydride introduces an ethoxymethylene group at the C2 position. This transformation is crucial as it provides the necessary electrophilic site for the regioselective attack by the hydrazine derivative in the next step, ensuring the formation of the desired pyrazole isomer.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1426.0 g0.20
Triethyl orthoformate148.2035.6 g0.24
Acetic anhydride102.0930.6 g0.30

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (26.0 g, 0.20 mol), triethyl orthoformate (35.6 g, 0.24 mol), and acetic anhydride (30.6 g, 0.30 mol).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile byproducts (ethyl acetate and acetic acid) by distillation under reduced pressure.

  • The crude ethyl 2-(ethoxymethylene)acetoacetate is obtained as a yellowish oil and can be used in the next step without further purification.

Part 2: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

Scientific Rationale

This step constitutes the core of the pyrazole synthesis, employing a variation of the Knorr pyrazole synthesis.[1][2][3][4] The activated intermediate from Part 1 undergoes a cyclocondensation reaction with p-tolylhydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the β-carbon of the double bond, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring.[3] The use of a catalytic amount of acetic acid facilitates the reaction.

Knorr_Synthesis cluster_0 Knorr Pyrazole Synthesis Start Ethyl 2-(ethoxymethylene)acetoacetate + p-Tolylhydrazine Step1 Nucleophilic Attack Start->Step1 Ethanol, Acetic Acid (cat.) Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 End Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate Step3->End

Caption: Key stages of the Knorr pyrazole synthesis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(ethoxymethylene)acetoacetate186.2137.2 g (crude)~0.20
p-Tolylhydrazine hydrochloride158.6431.7 g0.20
Sodium acetate82.0316.4 g0.20
Ethanol46.07200 mL-
Glacial acetic acid60.052 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (31.7 g, 0.20 mol) and sodium acetate (16.4 g, 0.20 mol) in ethanol (200 mL). Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.

  • Add the crude ethyl 2-(ethoxymethylene)acetoacetate (37.2 g, ~0.20 mol) to the flask, followed by the addition of glacial acetic acid (2 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (30% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water with vigorous stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Part 3: Synthesis of this compound

Scientific Rationale

The final step involves the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like ethanol under reflux conditions. While some pyrazole esters can be resistant to this transformation, this direct approach is often successful and is the most atom-economical method.[5][6]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate244.2924.4 g0.10
Hydrazine hydrate (80%)50.0612.5 g0.20
Ethanol46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate (24.4 g, 0.10 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (12.5 g, 0.20 mol) to the suspension.

  • Heat the mixture to reflux with constant stirring for 8-12 hours. The solid should dissolve as the reaction progresses, and a new precipitate may form.

  • Monitor the reaction by TLC (50% ethyl acetate in hexane) until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials or byproducts.

  • Dry the product under vacuum to yield this compound as a white or off-white solid.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)
Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylateWhite to off-white solid~70-75δ 7.9 (s, 1H, pyrazole-H), 7.3-7.5 (m, 4H, Ar-H), 4.2 (q, 2H, -OCH₂-), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, pyrazole-CH₃), 1.3 (t, 3H, -CH₂CH₃)
This compoundWhite solid>150δ 9.2 (s, 1H, -CONH-), 8.0 (s, 1H, pyrazole-H), 7.3-7.5 (m, 4H, Ar-H), 4.5 (br s, 2H, -NH₂), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, pyrazole-CH₃)

Note: Expected NMR data is predictive and should be confirmed by experimental analysis.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator.

  • p-Tolylhydrazine hydrochloride is a suspected mutagen. Avoid inhalation and skin contact.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from ethyl acetoacetate. The protocol is broken down into three manageable steps, each with a clear scientific basis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Da Settimo, A., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • Patel, H. R., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1172.
  • ResearchGate. (2025). Request PDF: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Springer. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]

  • ResearchGate. (2025). Request PDF: Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Organic Chemistry Research. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Org. Chem. Res., 4(2), 174-181. [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of NMR in the Structural Elucidation of Pyrazole Carbohydrazides

Pyrazole carbohydrazides represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the unambiguous structural elucidation of these heterocyclic compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of ¹H and ¹³C NMR for the comprehensive characterization of pyrazole carbohydrazides.

Foundational Principles of NMR Spectroscopy for Pyrazole Carbohydrazide Analysis

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2][3] The chemical environment of each nucleus within a molecule influences its resonance frequency, providing a unique fingerprint of the molecular structure.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. Key parameters in ¹H NMR include:

  • Chemical Shift (δ): The position of a proton signal in the spectrum, measured in parts per million (ppm), is indicative of the electron density around the proton.[4][5] Electronegative atoms and unsaturated groups, such as those found in pyrazole rings and carbohydrazide moieties, tend to deshield nearby protons, shifting their signals downfield (to higher ppm values).[6]

  • Integration: The area under a proton signal is proportional to the number of protons it represents, allowing for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between the coupled protons and thus the conformation of the molecule.[8]

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a single peak. Key aspects of ¹³C NMR include:

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal is influenced by its electronic environment.[9] The hybridization of the carbon atom (sp³, sp², sp) and the presence of electronegative substituents are major factors determining the chemical shift.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups.[10] DEPT-135 experiments, for instance, show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent.

Experimental Protocols

I. Sample Preparation: The Foundation of High-Quality NMR Data

Proper sample preparation is critical for obtaining high-resolution and artifact-free NMR spectra.[11]

Protocol for Preparing a Pyrazole Carbohydrazide Sample for NMR Analysis:

  • Determine the Appropriate Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the pyrazole carbohydrazide derivative is typically sufficient.[12] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[12][13]

  • Select a Suitable Deuterated Solvent: The choice of solvent is crucial. It must dissolve the compound completely and should not have signals that overlap with the analyte's signals.[11] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[14] Other common deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and deuterium oxide (D₂O).

  • Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the most common reference standard, with its signal defined as 0.00 ppm.[15]

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition: Optimizing Parameters for Pyrazole Carbohydrazides

The quality of the NMR data is highly dependent on the acquisition parameters. While default parameters can be a good starting point, optimization is often necessary.[16][17]

Typical Acquisition Parameters for ¹H and ¹³C NMR of Pyrazole Carbohydrazides:

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30 or zgzgpg30Standard single-pulse experiments. zgpg30 for ¹³C includes proton decoupling.
Spectral Width (SW) ~12-16 ppm~200-240 ppmTo encompass all expected proton and carbon signals.
Acquisition Time (AQ) 2-4 s1-2 sDetermines the digital resolution of the spectrum.[16]
Relaxation Delay (D1) 1-5 s2-5 sAllows for the relaxation of nuclei between scans, crucial for quantitative analysis.
Number of Scans (NS) 8-16128-1024+Sufficient scans to achieve a good signal-to-noise ratio. More scans are needed for ¹³C due to its lower sensitivity.
Temperature 298 K298 KStandard ambient temperature for routine analysis.

Interpretation of NMR Spectra of Pyrazole Carbohydrazides

The structural elucidation of pyrazole carbohydrazides relies on the careful analysis of the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra.[18]

General Structure and Numbering

To facilitate spectral interpretation, a standardized numbering system for the pyrazole carbohydrazide core is essential.

Figure 1. General structure of a pyrazole carbohydrazide.

¹H NMR Spectral Features

The following table summarizes the expected chemical shift ranges for the protons of a typical pyrazole carbohydrazide.

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Pyrazole NH 8.0 - 14.0Broad singletPosition is highly dependent on solvent and concentration. May exchange with D₂O.[19]
Pyrazole CH (H-4) 5.8 - 6.8Singlet or TripletChemical shift and multiplicity depend on the substituents at C3 and C5.[19][20]
Pyrazole CH (H-3/H-5) 7.5 - 8.5Doublet or SingletDepends on substitution pattern.
Carbohydrazide CONH 8.0 - 11.0Broad singletPosition is solvent and temperature dependent.[21]
Carbohydrazide NH₂ 4.0 - 6.0Broad singletCan exchange with D₂O.
Aromatic Protons (on substituents) 6.5 - 8.5MultipletsDependent on the nature and position of substituents on any attached aromatic rings.
Alkyl Protons (on substituents) 0.8 - 4.5VariesDependent on the proximity to electronegative atoms or unsaturated systems.
¹³C NMR Spectral Features

The table below provides typical chemical shift ranges for the carbon atoms in a pyrazole carbohydrazide scaffold.

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Carbohydrazide C=O 160 - 180Typically a sharp singlet.
Pyrazole C3/C5 140 - 160Chemical shifts are influenced by substituents.[22]
Pyrazole C4 100 - 115Generally the most upfield of the pyrazole ring carbons.[20]
Aromatic Carbons (on substituents) 110 - 150Dependent on the electronic nature of the substituents.
Alkyl Carbons (on substituents) 10 - 60Shielded compared to sp² carbons.

Advanced NMR Techniques for Unambiguous Assignment

For complex pyrazole carbohydrazide derivatives, 1D NMR spectra may exhibit signal overlap. In such cases, 2D NMR techniques are invaluable for complete structural elucidation.[23][24][25][26][27][28]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[24]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is useful for determining stereochemistry and conformation.

NMR_Workflow cluster_synthesis cluster_nmr cluster_interpretation Compound Synthesized Pyrazole Carbohydrazide SamplePrep Sample Preparation Compound->SamplePrep Acquisition 1D & 2D NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Coupling) Processing->Interpretation Structure Final Structure Interpretation->Structure

Figure 2. Workflow for NMR-based structural elucidation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of pyrazole carbohydrazides. A systematic approach, combining meticulous sample preparation, optimized data acquisition, and careful spectral interpretation, including the use of advanced 2D NMR techniques when necessary, will ensure the accurate and unambiguous determination of the molecular structure. This detailed guide provides the necessary protocols and foundational knowledge to empower researchers in their synthesis and drug discovery efforts involving this important class of compounds.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

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Application Note: Structural Elucidation of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide using Fourier-Transform Infrared (FT-IR) spectroscopy. Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities, making them key targets in pharmaceutical research.[1][2] FT-IR spectroscopy is an essential, non-destructive analytical technique for the structural characterization of these molecules. It provides critical information about the covalent bonding and functional groups present, which is vital for synthesis confirmation, purity assessment, and understanding structure-activity relationships. This note details the theoretical principles, a step-by-step protocol for sample analysis using the Potassium Bromide (KBr) pellet method, and a thorough guide to spectral interpretation for the title compound.

Introduction: The Significance of Pyrazole Derivatives and FT-IR Analysis

This compound belongs to a class of compounds that are cornerstones in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[2] The carbohydrazide moiety (-CONHNH₂) is a crucial pharmacophore that enhances the biological potential of the parent pyrazole ring.

The precise identification and structural confirmation of these synthesized molecules are paramount. FT-IR spectroscopy serves as a rapid and reliable primary characterization tool. The technique is based on the principle that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[3][4] This fingerprint allows for the identification of key functional groups, such as the N-H and C=O bonds of the hydrazide, the C=N and C=C bonds of the pyrazole and tolyl rings, and the C-H bonds of the alkyl and aryl substituents.

Principles of FT-IR for the Target Molecule

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding where these groups absorb is key to interpreting the spectrum.

  • Carbohydrazide Moiety (–CONHNH₂): This group is highly characteristic. It will display strong N-H stretching vibrations from the –NH and –NH₂ groups, typically in the 3100-3400 cm⁻¹ region.[5] Primary amines (R-NH₂) often show two distinct peaks in this area (asymmetric and symmetric stretching).[6] A strong, sharp absorption corresponding to the C=O stretch (Amide I band) is expected between 1650-1700 cm⁻¹.[5][7] The N-H bending (Amide II band) will appear around 1550-1620 cm⁻¹.

  • Pyrazole Ring: This heterocyclic core will exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range.[8] The specific pattern of bands helps confirm the presence of the aromatic-like ring system.

  • P-Tolyl Group: The para-substituted tolyl ring provides several distinct signals. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[4] Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.[4][9] Crucially, a strong out-of-plane (oop) C-H bending band around 810-840 cm⁻¹ is a key indicator of para-disubstitution on a benzene ring.[9]

  • Methyl Group (–CH₃): The methyl groups (on the pyrazole and tolyl rings) will show characteristic C-H stretching absorptions in the 2850-3000 cm⁻¹ range.[4][10]

Experimental Protocol: FT-IR Analysis via the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode.[11] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes plastic under pressure, allowing it to form a transparent disc.[12][13]

Materials and Instrumentation
  • Sample: 1-2 mg of finely powdered this compound.

  • Matrix: 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr).

  • Equipment: Agate mortar and pestle, hydraulic press with a pellet-forming die (e.g., 13 mm), FT-IR spectrometer.

Step-by-Step Protocol
  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.[12] Moisture is a critical interference, causing a broad absorption band around 3400 cm⁻¹ which can obscure N-H stretching signals.[12]

  • Sample Preparation:

    • Place 1-2 mg of the sample into a clean, dry agate mortar.[11]

    • Grind the sample into a very fine powder. This is crucial to minimize the Christiansen effect, a distortion of peak shapes caused by scattering when particle size is too large.[14]

    • Add ~100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[11]

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure gradually, typically 8-10 metric tons for a 13 mm die, and hold for 1-2 minutes.[14] This allows the KBr to flow and form a solid, transparent pellet. Applying a vacuum during pressing can help remove trapped air and improve transparency.

  • Data Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

    • Acquire Background Spectrum: First, run a background scan with nothing in the sample compartment (or with a pure KBr pellet). This is essential to correct for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[11]

    • Acquire Sample Spectrum: Place the sample pellet in the beam path and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

FT_IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition Dry Dry KBr Powder (~110°C) Grind Grind 1-2 mg Sample Mix Mix Sample with 100-200 mg KBr Grind->Mix Homogenize Load Load Die Mix->Load Press Apply Pressure (8-10 tons) Load->Press Background Acquire Background Scan Press->Background Sample Acquire Sample Spectrum Background->Sample Analyze Data Analysis & Interpretation Sample->Analyze

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Data Analysis

The structural features of this compound give rise to a predictable pattern of absorption bands.

Caption: Key functional groups of the target molecule and their expected IR activity.
Table of Characteristic Absorption Bands

The following table summarizes the expected FT-IR absorption bands for the title compound.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3350 - 3250MediumN-H Asymmetric & Symmetric Stretch-NH₂ of Hydrazide
3250 - 3150MediumN-H Stretch-CONH- of Hydrazide
3100 - 3000WeakC-H StretchAromatic (Tolyl & Pyrazole Rings)
2980 - 2850MediumC-H Asymmetric & Symmetric Stretch-CH₃ groups
~1660StrongC=O Stretch (Amide I)Carbonyl of Hydrazide
1620 - 1580MediumN-H Bend (Amide II) & C=C StretchHydrazide & Aromatic Rings
1550 - 1450MediumC=N and C=C StretchPyrazole and Tolyl Rings
1470 - 1440MediumC-H Asymmetric Bend-CH₃ groups
~1375MediumC-H Symmetric Bend-CH₃ groups
840 - 810StrongC-H Out-of-Plane Bendp-Disubstituted Tolyl Ring

Note: The exact positions of peaks can be influenced by intermolecular hydrogen bonding, particularly affecting the N-H and C=O stretching frequencies.

Analysis of an Exemplary Spectrum

When analyzing the spectrum, the most prominent features should be identified first:

  • The Carbonyl Peak: Look for the strong, sharp C=O absorption around 1660 cm⁻¹. Its high intensity makes it a primary landmark.

  • The N-H Region: Observe the bands in the 3100-3400 cm⁻¹ region. The presence of multiple peaks here is characteristic of the carbohydrazide's -NH-NH₂ structure.

  • The C-H Region: Note the distinction between the weaker aromatic C-H stretches above 3000 cm⁻¹ and the stronger aliphatic C-H stretches below 3000 cm⁻¹.

  • The Fingerprint Region (below 1500 cm⁻¹): This complex region contains numerous bending and stretching vibrations. While difficult to assign completely, the strong band around 830 cm⁻¹ is a definitive marker for the p-tolyl substitution pattern. The collection of peaks in this region serves as a unique fingerprint for the compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized this compound. By following a meticulous experimental protocol, particularly the KBr pellet method, a high-quality spectrum can be obtained. The systematic interpretation of this spectrum, focusing on the characteristic absorption bands of the carbohydrazide, pyrazole, and p-tolyl functional groups, provides conclusive evidence for the molecular structure. This analytical confirmation is a critical step in the quality control and advancement of pyrazole-based compounds in drug discovery and development pipelines.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [URL: https://kintek-press.com/what-are-the-key-steps-for-making-kbr-pellets-master-ftir-spectroscopy-with-perfect-transparency]
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [URL: https://www.pelletpressdiesets.com/blogs/making-kbr-pellets/making-kbr-pellets-for-ftir-step-by-step-guide]
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [URL: https://www.azom.com/article.aspx?ArticleID=21631]
  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [URL: https://www.researchgate.
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  • PMC - PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539121/]
  • PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900994/]
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. [URL: https://www.researchgate.net/publication/339243763_Pyrazole_Compounds_Synthesis_molecular_structure_chemical_reactivity_experimental_and_theoretical_DFT_FTIR_spectra]
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  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-PYZCH-260118

Abstract & Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide belongs to this versatile class, incorporating a carbohydrazide moiety which can further enhance its biological profile through potential hydrogen bonding and chelation interactions. The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities.[5] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this specific pyrazole derivative. It moves beyond mere procedural steps to explain the causality behind the protocols, ensuring a robust and reproducible investigation into the compound's efficacy against a panel of clinically relevant microorganisms.

Scientific Rationale & Hypothesized Mechanism of Action

The antimicrobial activity of pyrazole derivatives is often multifactorial, stemming from their ability to interfere with essential bacterial metabolic pathways.[1] While the precise mechanism for this compound must be determined empirically, existing literature on analogous structures allows for the formulation of testable hypotheses.

  • Inhibition of Nucleic Acid Synthesis: Many heterocyclic compounds, including pyrazoles, have been shown to target bacterial topoisomerases like DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair. Inhibition leads to breaks in the bacterial chromosome and ultimately, cell death.

  • Cell Wall Disruption: Some pyrazole-hydrazone derivatives have demonstrated an ability to disrupt the bacterial cell wall, a mechanism that is particularly effective against Gram-positive bacteria with their thick peptidoglycan layer.[1][5]

  • Enzyme Inhibition: The carbohydrazide moiety may act as a metal chelator, sequestering metal ions that are essential cofactors for various bacterial enzymes, thereby disrupting cellular metabolism.

These potential mechanisms provide a logical foundation for the subsequent screening and quantitative assays.

Hypothesized_Mechanisms cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Compound 5-Methyl-1-P-tolyl-1H- pyrazole-4-carbohydrazide DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Cell_Wall Cell Wall Synthesis (Peptidoglycan) Compound->Cell_Wall Enzymes Metabolic Enzymes (Metal-dependent) Compound->Enzymes DNA_Damage DNA Replication Inhibited DNA_Gyrase->DNA_Damage Lysis Cell Lysis Cell_Wall->Lysis Metabolic_Collapse Metabolic Collapse Enzymes->Metabolic_Collapse Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Lysis->Bacterial_Death Metabolic_Collapse->Bacterial_Death

Caption: Hypothesized antimicrobial mechanisms of the pyrazole compound.

Compound Handling, Safety, and Preparation

Physicochemical Data
PropertyValueNotes
Chemical Name 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide-
Molecular Formula C₁₂H₁₄N₄O-
Molecular Weight 230.27 g/mol -
Appearance Typically a white to off-white crystalline solid.To be verified upon receipt.
Solubility Expected to be poorly soluble in water, soluble in DMSO and DMF.Must be determined empirically. Start with Dimethyl Sulfoxide (DMSO) for stock solution preparation.
Safety & Handling Precautions

Carbohydrazide-containing compounds require careful handling to minimize risk.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.[8]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[9]

  • Exposure Routes: Avoid contact with skin, eyes, and mucous membranes. Harmful if swallowed or inhaled.[7] May cause an allergic skin reaction.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound may be toxic to aquatic organisms.[6]

Protocol: Stock Solution Preparation

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate serial dilutions and to prevent solvent-induced antimicrobial effects or precipitation in aqueous media. DMSO is the solvent of choice for many non-polar organic compounds.

  • Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet.

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add sterile, molecular-grade DMSO to create a 10 mg/mL stock solution (e.g., add 1 mL of DMSO for 10 mg of compound).

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required but watch for any signs of degradation.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Antimicrobial Susceptibility Testing Protocols

This section details two universally accepted methods for antimicrobial screening: the Agar Disk Diffusion test for preliminary qualitative assessment and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

AST_Workflow Start Start: Pure Compound Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock Qualitative Protocol 4.1: Agar Disk Diffusion (Qualitative Screening) Stock->Qualitative Quantitative Protocol 4.2: Broth Microdilution (Quantitative MIC) Stock->Quantitative Result1 Result: Zone of Inhibition (mm) Qualitative->Result1 Result2 Result: MIC Value (µg/mL) Quantitative->Result2 MBC Protocol 4.3: MBC Determination (Bactericidal vs. Bacteriostatic) Result3 Result: MBC Value (µg/mL) MBC->Result3 Decision Active? Result1->Decision Result2->MBC End End of Primary Assays Result3->End Decision->Quantitative Yes Decision->End No

Caption: General workflow for antimicrobial susceptibility testing.

Protocol: Agar Disk Diffusion Assay

Principle: This method provides a preliminary, qualitative assessment of antimicrobial activity.[10] The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[11][12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Sterile 6 mm paper disks

  • Test compound stock solution

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control (e.g., Ciprofloxacin, Gentamicin) and negative control (DMSO) disks

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline. Vortex to create a smooth suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[15] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each application to ensure confluent growth.[15]

  • Disk Application:

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

    • Aseptically apply sterile 6 mm paper disks to the agar surface.

    • Pipette a defined volume (e.g., 10-20 µL) of the test compound solution onto a disk. The amount loaded should be recorded (e.g., 100 µ g/disk ).

    • Apply a positive control disk (standard antibiotic) and a negative control disk (loaded with only the solvent, DMSO) to the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

Protocol: Broth Microdilution for MIC Determination

Principle: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[16] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Standardized inoculum (prepared as in 4.1)

  • Positive control antibiotic

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.

    • Add 200 µL of the test compound at twice the highest desired final concentration (e.g., 512 µg/mL for a final of 256 µg/mL) to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution from well 2 to well 10.

    • Discard the final 100 µL from well 10. This leaves wells 1-10 with 100 µL of compound at decreasing concentrations.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. (This is typically a 1:100 or 1:200 dilution of the standardized suspension).

  • Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by eye or with a plate reader by measuring optical density at 600 nm.

Caption: Example 96-well plate layout for a single-row MIC assay.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Principle: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation (or a reduction of ≥3 log₁₀ CFU/mL from the initial inoculum).

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. Replicate experiments (n=3) are required for statistical validity.

Summary of Antimicrobial Activity
Test MicroorganismGram StainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusPositiveRecord value ± SDRecord valueRecord valueCalculate ratio
Escherichia coliNegativeRecord value ± SDRecord valueRecord valueCalculate ratio
Pseudomonas aeruginosaNegativeRecord value ± SDRecord valueRecord valueCalculate ratio
Candida albicansN/A (Fungus)Record value ± SDRecord valueRecord valueCalculate ratio
Positive Control N/ARecord value ± SDRecord valueRecord valueCalculate ratio
Interpretation Guidelines
  • Zone of Inhibition: A larger zone diameter generally indicates greater susceptibility. However, this is also dependent on the compound's diffusion properties and molecular weight.[11]

  • MIC: Provides the minimum concentration needed to inhibit growth. Lower MIC values indicate higher potency.

  • MBC/MIC Ratio: This ratio is critical for classifying the compound's effect.

    • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .

    • If MBC/MIC > 4 , the compound is generally considered bacteriostatic .

References

  • Bansal, R. K., & Kumar, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria . Future Medicinal Chemistry, 14(3), 343-363. [Link]

  • Joshi, B., & Singh, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . World Journal of Microbiology and Biotechnology, 39(11), 284. [Link]

  • Al-Abdullah, E. S., Asiri, A. M., & Al-Amry, K. A. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives . Journal of Heterocyclic Chemistry, 55(10), 2348-2355. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives . Molecules, 24(15), 2821. [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards . Gas-Sensing.com Blog. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . ASM.org. [Link]

  • Prasanna, B. L., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one . Journal of Chemical and Pharmaceutical Research, 7(3), 1584-1591. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI. [Link]

  • Al-Abdullah, E. S. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives . Oriental Journal of Chemistry, 34(2), 908-916. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition . ResearchGate. [Link]

  • Wube, A. A., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . Pharmaceuticals, 14(10), 1046. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 23(1), 134. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion . DTU Food. [Link]

  • Wikipedia. (n.d.). Disk diffusion test . Wikipedia. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing . StatPearls [Internet]. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . Hardy Diagnostics. [Link]

  • Silver Fern Chemical, Inc. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users . Silver Fern Chemical. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution . MI - Microbiology Info. [Link]

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Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting Inflammation with Pyrazole Compounds

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] This complex cascade involves a symphony of molecular and cellular events orchestrated by mediators like prostaglandins, leukotrienes, and a host of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal in amplifying this response. While acute inflammation is a vital component of the healing process, chronic inflammation underpins a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often hampered by significant adverse effects, primarily gastrointestinal and cardiovascular complications, largely stemming from their non-selective inhibition of COX enzymes.[1] This has spurred the quest for novel anti-inflammatory agents with improved efficacy and safety profiles.

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1] Its versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The commercial success of celecoxib, a selective COX-2 inhibitor built upon a pyrazole core, has solidified the therapeutic potential of this chemical class.[1] Pyrazole derivatives offer the promise of potent anti-inflammatory activity, often with enhanced selectivity and reduced off-target effects.[1][2] This document provides a comprehensive guide to the preclinical evaluation of pyrazole compounds for their anti-inflammatory properties, detailing both in vitro and in vivo methodologies.

Part 1: In Vitro Evaluation - A Mechanistic Deep Dive

In vitro assays are indispensable for the initial screening and mechanistic characterization of novel compounds. They offer a controlled environment to dissect specific molecular interactions and cellular responses, providing critical insights into a compound's mode of action.

Enzyme Inhibition Assays: Targeting the Engines of Inflammation

A primary mechanism of action for many anti-inflammatory drugs is the direct inhibition of pro-inflammatory enzymes.[2] Assays to quantify this inhibition are a crucial first step.

Scientific Rationale: The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible at sites of inflammation.[1] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1]

Protocol: A colorimetric COX inhibitor screening assay kit is a common and reliable method.[3]

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the test pyrazole compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[4]

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).[4]

  • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[4]

  • Calculate the percentage of inhibition relative to a vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity.

Data Interpretation: A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index, with a higher value indicating greater selectivity for COX-2.

Scientific Rationale: The 5-LOX enzyme is responsible for the synthesis of leukotrienes from arachidonic acid.[5] Leukotrienes are potent pro-inflammatory mediators involved in asthma, allergic reactions, and other inflammatory conditions.[5] Compounds that dually inhibit both COX and 5-LOX pathways may offer broader anti-inflammatory efficacy.[6]

Protocol: A common method involves a 5-LOX inhibitor screening kit.[7]

  • Prepare a reaction mixture containing the human 5-LOX enzyme and the test pyrazole compound.

  • Initiate the reaction by adding a substrate, such as arachidonic acid.

  • Measure the production of leukotrienes or a fluorescent product using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 500/536 nm).[7]

  • Use a known 5-LOX inhibitor, such as Zileuton, as a positive control.[7]

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Interpretation: A low IC50 value signifies potent 5-LOX inhibition. Compounds exhibiting significant inhibition of both COX-2 and 5-LOX are promising candidates for further development.[6]

Enzyme Target Assay Principle Key Readout Standard Inhibitor
COX-1/COX-2 Colorimetric detection of prostaglandin productionAbsorbance (e.g., 550 nm)Celecoxib (COX-2), SC-560 (COX-1)[3]
5-LOX Fluorometric detection of leukotriene productionFluorescence (e.g., Ex/Em 500/536 nm)Zileuton[7]
Cellular Assays: Probing the Inflammatory Response in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of pyrazole compounds.

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[8] It binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that leads to the production of pro-inflammatory mediators.[8][9] This model is widely used to screen for anti-inflammatory agents.[8][10]

Protocol:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate.[1]

  • Pre-treat the cells with various concentrations of the test pyrazole compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[11]

  • Incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant for the analysis of inflammatory mediators.

Scientific Rationale: TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[12] Measuring the ability of a pyrazole compound to suppress the production of these cytokines provides a direct measure of its anti-inflammatory activity.[12]

Protocol (ELISA):

  • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., human or murine TNF-α, IL-6, or IL-1β).[13][14][15]

  • Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that is converted by the enzyme into a colored product.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.[13]

Data Interpretation: A dose-dependent reduction in the levels of pro-inflammatory cytokines in the presence of the pyrazole compound indicates significant anti-inflammatory activity.

Inflammatory Mediator Measurement Technique Expected Outcome with Active Compound
TNF-αELISADecreased secretion from LPS-stimulated macrophages
IL-6ELISADecreased secretion from LPS-stimulated macrophages
IL-1βELISADecreased secretion from LPS-stimulated macrophages
Signaling Pathway Analysis: Unraveling the Molecular Mechanism

To gain a deeper understanding of how a pyrazole compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key signaling pathways.

Scientific Rationale: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[16][17] The NF-κB signaling pathway is a central mediator of inflammatory responses, and its dysregulation is implicated in many inflammatory diseases.[16][18] Inhibiting the activation of NF-κB is a key therapeutic strategy.[19]

Protocol (Immunofluorescence):

  • Grow cells on coverslips and treat with the pyrazole compound and/or LPS as described previously.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Data Interpretation: In unstimulated cells, NF-κB is sequestered in the cytoplasm.[20] Upon LPS stimulation, the p65 subunit translocates to the nucleus.[21] An effective anti-inflammatory pyrazole compound will inhibit this nuclear translocation, indicating a blockade of the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Paw_Edema_Workflow start Start: Acclimatize Rodents measure_initial Measure Initial Paw Volume (V₀) start->measure_initial administer Administer Compound/ Vehicle/Positive Control measure_initial->administer induce Induce Inflammation: Inject Carrageenan administer->induce 1 hour post-administration measure_final Measure Paw Volume (Vₜ) at Time Intervals induce->measure_final 1, 2, 3, 4, 5, 6 hours calculate Calculate % Edema Inhibition measure_final->calculate end End: Data Analysis calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Chronic Anti-inflammatory Models

Chronic inflammation models are necessary to evaluate the efficacy of compounds in more persistent inflammatory conditions.

Scientific Rationale: This model mimics the proliferative phase of inflammation, which is characterized by the formation of granulomatous tissue. [22]It is a sub-chronic model used to assess the efficacy of drugs on the formation of granulation tissue.

Protocol:

  • Anesthetize the animals and implant sterile cotton pellets subcutaneously in the dorsal region.

  • Administer the test pyrazole compound, vehicle, and a positive control daily for a set period (e.g., 7 days).

  • On the final day, euthanize the animals and carefully dissect the cotton pellets along with the surrounding granulomatous tissue.

  • Dry the pellets in an oven and weigh them.

  • The difference between the final and initial weight of the cotton pellets represents the weight of the granuloma tissue formed.

Data Interpretation: A significant decrease in the dry weight of the granuloma in the compound-treated group compared to the control group indicates anti-proliferative and chronic anti-inflammatory effects. [23]

Part 3: Safety and Toxicity Assessment

The evaluation of a compound's safety profile is as critical as assessing its efficacy.

In Vitro Cytotoxicity

Scientific Rationale: It is essential to ensure that the observed anti-inflammatory effects are not due to general cellular toxicity.

Protocol (MTT Assay):

  • Seed cells (e.g., RAW 264.7) in a 96-well plate.

  • Treat the cells with a range of concentrations of the pyrazole compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate to allow viable cells to reduce the MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance.

Data Interpretation: A lack of significant reduction in cell viability at concentrations that show anti-inflammatory activity indicates that the compound is not cytotoxic at its effective dose.

Acute and Long-Term In Vivo Toxicity

Scientific Rationale: In vivo toxicity studies are crucial for identifying potential adverse effects and determining a safe dose range. [24] Protocol (Acute Toxicity):

  • Administer escalating doses of the pyrazole compound to different groups of animals.

  • Observe the animals for a set period (e.g., 14 days) for any signs of toxicity, such as changes in behavior, weight loss, or mortality. [25]3. Determine the LD50 (lethal dose for 50% of the animals), if applicable, although modern approaches focus on identifying a maximum tolerated dose.

Protocol (Long-Term Toxicity):

  • Administer the compound daily at multiple dose levels for an extended period (e.g., 28 or 90 days). [24]2. Monitor animal health, body weight, and food/water consumption regularly. [24]3. At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function. [24]4. Perform a thorough necropsy and histopathological examination of major organs to identify any treatment-related changes. [24] Data Interpretation: These studies help to establish a No Observed Adverse Effect Level (NOAEL) and identify any potential target organs for toxicity, which is critical information for progressing a compound to clinical trials. [24]

Conclusion

The systematic and rigorous evaluation of pyrazole compounds using the protocols outlined in this guide will enable researchers to thoroughly characterize their anti-inflammatory potential. By combining in vitro mechanistic studies with in vivo efficacy and safety assessments, promising lead candidates can be identified for further development as next-generation anti-inflammatory therapeutics. The versatility of the pyrazole scaffold, coupled with a comprehensive preclinical testing strategy, holds significant promise for addressing the unmet medical needs in the treatment of inflammatory diseases.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Uzuazokaro, M.A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • SlideShare. (2020). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • ResearchGate. (2022). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • ScienceDirect. (2022). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • PubMed. (2002). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. [Link]

  • National Institutes of Health. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • MDPI. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. [Link]

  • MDPI. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]

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  • Bentham Science. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. [Link]

  • PubMed. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. [Link]

  • National Institutes of Health. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. [Link]

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  • ResearchGate. (2019). Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. [Link]

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  • National Institutes of Health. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • National Institutes of Health. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. [Link]

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Application Notes and Protocols: Development of Anticancer Agents from Pyrazole Carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, particularly in the design of novel anticancer agents. When functionalized with a carbohydrazide moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential. These pyrazole carbohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of anticancer drugs based on this promising scaffold. It outlines the strategic design, synthesis, and comprehensive preclinical evaluation of pyrazole carbohydrazide derivatives, integrating mechanistic insights with detailed, field-proven protocols.

Introduction: The Rationale for Pyrazole Carbohydrazides in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of more effective and less toxic chemotherapeutic agents.[2] Pyrazole derivatives have emerged as a privileged scaffold in oncology due to their ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[2][3] The incorporation of a carbohydrazide linker (-CONHNH2) into the pyrazole ring system introduces a versatile functional group that can act as a key pharmacophore, enhancing binding affinity to target proteins and modulating the physicochemical properties of the molecule.[1]

Derivatives of pyrazole carbohydrazide have been reported to exhibit significant cytotoxic activity against various cancer cell lines, including lung, breast, colon, and liver cancer.[2][4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes like cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and tubulin polymerization, as well as the induction of apoptosis.[2][7][8][9] This multi-targeting capability is a highly desirable attribute in anticancer drug design, as it can potentially overcome the challenge of drug resistance.

Strategic Design and Synthesis of Pyrazole Carbohydrazide Libraries

The successful development of potent anticancer agents from this scaffold hinges on a rational design strategy informed by structure-activity relationship (SAR) studies. The pyrazole ring offers multiple positions for substitution, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Core Synthesis Workflow

The synthesis of pyrazole carbohydrazides typically follows a convergent approach, as illustrated in the workflow below. The key steps involve the construction of the pyrazole core, followed by the introduction and subsequent derivatization of the carbohydrazide moiety.

Synthesis_Workflow A β-Diketone Precursors C Pyrazole Carboxylate Ester Intermediate A->C B Hydrazine Derivatives B->C Cyclocondensation E Pyrazole Carbohydrazide Core C->E D Hydrazine Hydrate D->E Hydrazinolysis G Final Pyrazole Carbohydrazide Derivatives E->G F Aldehydes/Ketones F->G Condensation

Figure 1: General synthetic workflow for pyrazole carbohydrazide derivatives.

Protocol: Synthesis of a Model Pyrazole Carbohydrazide Derivative

This protocol details the synthesis of a representative N'-substituted pyrazole carbohydrazide, a common structural motif in this class of compounds.

Materials:

  • Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80%)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step 1: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide (Intermediate)

  • In a 100 mL round-bottom flask, dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (5-10 equivalents) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrazole carbohydrazide intermediate.

Step 2: Synthesis of the Final N'-substituted Pyrazole Carbohydrazide

  • Suspend the 3-phenyl-1H-pyrazole-5-carbohydrazide intermediate (1 equivalent) in absolute ethanol in a 100 mL round-bottom flask.

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The resulting solid is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the final pure compound.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential for identifying promising lead compounds. This typically begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies.

Primary Screening: Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][10][11]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (dissolved in DMSO to create stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[5]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Lead 1 5.88.07.74
Lead 2 9.39.812.5
Doxorubicin 4.175.236.8
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, but are based on ranges reported in the literature.[4]
Mechanistic Assays: Elucidating the Mode of Action

Compounds that exhibit potent cytotoxicity should be further investigated to determine their mechanism of action. Key cellular processes to investigate include apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways.

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[3] Pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[12]

Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFR Death Receptors (e.g., TNFR, Fas) Caspase8 Caspase-8 TNFR->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Bax Bax ↑ Bax->Mito Bcl2 Bcl-2 ↓ Bcl2->Mito Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 Pyrazole Pyrazole Carbohydrazide Pyrazole->Bax Pyrazole->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified schematic of apoptosis induction by pyrazole carbohydrazides.

Enzyme Inhibition Assays: Many pyrazole derivatives exert their anticancer effects by inhibiting specific enzymes.[4] For example, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, and receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[2][7]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -OCH₃) on the phenyl rings attached to the pyrazole core can significantly influence anticancer activity.[2][4]

  • The Carbohydrazide Linker: The hydrazide-hydrazone (-CONH-N=CH-) linkage formed upon condensation with aldehydes is often crucial for biological activity, providing a key hydrogen bonding motif for receptor interaction.

  • Heterocyclic Moieties: The introduction of other heterocyclic rings, such as indole or pyrimidine, can enhance the anticancer potency.[4][8][13]

Preclinical Development and Future Perspectives

Promising lead compounds identified through in vitro screening should be advanced to in vivo studies using animal models of cancer. These studies are critical for evaluating the compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.

The development of anticancer agents from pyrazole carbohydrazide scaffolds is a dynamic and promising area of research. Future efforts should focus on:

  • Target Identification: Elucidating the specific molecular targets of novel active compounds.

  • Combination Therapies: Investigating the synergistic effects of pyrazole carbohydrazides with existing anticancer drugs.

  • Drug Delivery: Developing novel formulations to improve the bioavailability and tumor-targeting of these compounds.

By integrating rational drug design, robust synthetic methodologies, and comprehensive biological evaluation, researchers can continue to unlock the therapeutic potential of the pyrazole carbohydrazide scaffold in the fight against cancer.

References

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • JOCPR. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • PMC - NIH. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • PubMed. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anticancer Agents Med Chem, 22(12), 2303-2309.
  • PMC - NIH. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Shahid Beheshti University of Medical Sciences. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • PMC - NIH. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • MDPI. (n.d.). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Apoptosis induction potential of bioactive pyrazole scaffold.
  • MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • NIH. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • ResearchGate. (n.d.). Academic Sciences.
  • PMC - NIH. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • PubMed. (2022). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Dev Res, 84(1), 110-120.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

Sources

Probing the Bioactive Potential: A Guide to Molecular Docking Studies of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and application notes for conducting molecular docking studies on 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, a versatile heterocyclic compound with established anti-inflammatory and analgesic potential. Recognizing the pyrazole scaffold as a privileged structure in medicinal chemistry, this document outlines a systematic approach to investigating its interaction with key biological targets implicated in inflammation. We will focus on Cyclooxygenase-2 (COX-2), a well-validated enzyme in the inflammatory cascade and a known target for numerous pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to elucidate the mechanism of action and guide the further development of novel therapeutic agents.

Introduction: The Scientific Rationale

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The compound of interest, this compound, features this key heterocyclic ring system and has been identified as a promising candidate for pharmaceutical development due to its potential anti-inflammatory and analgesic properties.[4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for understanding the interactions between a small molecule (ligand) and its macromolecular target (protein), thereby providing insights into the compound's mechanism of action and guiding lead optimization.

Given the established role of pyrazole derivatives as anti-inflammatory agents, a logical and scientifically sound approach is to investigate the interaction of this compound with key proteins in the inflammatory pathway. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain, and their inhibition is a primary mechanism for many NSAIDs.[6][7] The structural similarities of pyrazole-containing compounds to selective COX-2 inhibitors like Celecoxib make COX-2 an excellent and highly relevant target for this in-silico investigation.[8]

This guide will, therefore, provide a step-by-step protocol for docking this compound into the active site of human COX-2, interpreting the results, and validating the computational model.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be conceptualized as a multi-stage workflow, beginning with the preparation of the ligand and protein and culminating in the analysis of their predicted interactions. Each step is critical for obtaining meaningful and reliable results.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (5-Methyl-1-P-tolyl-1H- pyrazole-4-carbohydrazide) Grid_Gen Grid Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Human COX-2) Protein_Prep->Grid_Gen Docking_Run Running the Docking Simulation Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis Validation Results Validation Pose_Analysis->Validation validation_workflow Start Docking Protocol Redocking Re-dock Co-crystallized Ligand Start->Redocking Known_Inhibitors Dock Known Inhibitors Start->Known_Inhibitors RMSD Calculate RMSD (< 2.0 Å?) Redocking->RMSD Validated Validated Protocol RMSD->Validated Yes Refine Refine Protocol RMSD->Refine No Correlation Correlate Scores with Experimental Activity Known_Inhibitors->Correlation Correlation->Validated Good Correlation->Refine Poor

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges in this multi-step synthesis, improve your yield, and ensure the purity of your final product. This document is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions.

I. Synthesis Overview & Core Workflow

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the pyrazole ring via a cyclocondensation reaction to produce an ester intermediate, commonly Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate. The second stage is the hydrazinolysis of this ester to yield the final carbohydrazide product.[1][2] Understanding the potential pitfalls at each stage is crucial for a successful outcome.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Hydrazinolysis start Starting Materials (e.g., Ethyl Acetoacetate, p-Tolylhydrazine) ester Intermediate: Ethyl 5-methyl-1-(p-tolyl)-1H- pyrazole-4-carboxylate start->ester Cyclocondensation product Final Product: 5-Methyl-1-P-tolyl-1H-pyrazole- 4-carbohydrazide ester->product Hydrazinolysis purify1 Purification & Analysis (TLC, NMR) ester->purify1 reagent Hydrazine Hydrate reagent->product purify2 Purification & Analysis (TLC, NMR, IR, MS) product->purify2 G start Experiment Complete Analyze Crude Product (TLC, NMR) check_yield Is Yield < 70%? start->check_yield check_purity Are there significant impurities? check_yield->check_purity No stage_issue Which stage has low yield? check_yield->stage_issue Yes purity_issue Identify Impurity Type check_purity->purity_issue Yes success High Yield & Purity Achieved check_purity->success No stage1_low Stage 1 (Ester Formation) stage_issue->stage1_low Stage 1 stage2_low Stage 2 (Hydrazinolysis) stage_issue->stage2_low Stage 2 stage1_sol Troubleshoot Stage 1: 1. Check catalyst (acid/base). 2. Increase reflux time/temp. 3. Verify work-up procedure. 4. Analyze for isomers. stage1_low->stage1_sol stage2_sol Troubleshoot Stage 2: 1. Increase excess of hydrazine hydrate. 2. Ensure sufficient reflux time. 3. Check for side reactions. 4. Optimize precipitation/work-up. stage2_low->stage2_sol impurity_sm Unreacted Starting Material purity_issue->impurity_sm impurity_iso Isomeric Byproduct purity_issue->impurity_iso impurity_hyd Residual Hydrazine purity_issue->impurity_hyd sm_sol Solution: - Optimize reaction time/temp. - Improve purification (column chromatography or recrystallization). impurity_sm->sm_sol iso_sol Solution: - Optimize reaction conditions for better regioselectivity. - Separate via column chromatography. impurity_iso->iso_sol hyd_sol Solution: - Wash final product thoroughly with cold water. - Dry product under vacuum. impurity_hyd->hyd_sol

Sources

Technical Support Center: Purification of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your research.

Introduction: The Purification Challenge

Pyrazole carbohydrazides are a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1] However, their synthesis can often lead to a mixture of products, including unreacted starting materials, reagents, and structurally similar byproducts such as regioisomers. The presence of multiple nitrogen atoms in the pyrazole ring and the carbohydrazide moiety can also lead to issues with solubility and stability, further complicating purification. This guide will equip you with the knowledge to tackle these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of pyrazole carbohydrazide derivatives in a question-and-answer format.

Q1: My crude product is an oil and will not crystallize. How can I purify it?

Answer:

An oily product often indicates the presence of impurities that depress the melting point and inhibit crystallization. Here’s a systematic approach to address this issue:

  • Initial Solvent Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove highly polar or non-polar impurities. Dissolve your crude oil in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Attempt Crystallization from a Different Solvent System: If the product still oils out, the initial solvent may not be suitable. Experiment with a variety of solvent systems. A good starting point for pyrazole derivatives is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, methanol, or isopropanol. If the compound is too soluble, a co-solvent system can be employed. For instance, you can dissolve the compound in a minimal amount of a hot polar solvent like ethanol and then slowly add a less polar co-solvent like water or hexane until turbidity persists.[2] Allow the solution to cool slowly to promote crystal growth.

  • Purification via Acid Salt Formation: Pyrazole derivatives are basic and can be converted into their acid addition salts, which are often crystalline and can be purified by recrystallization.[2] Dissolve the crude product in an organic solvent and add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid). The resulting salt will often precipitate out and can be collected by filtration and recrystallized. The pure free base can then be regenerated by treating the salt with a base.

  • Column Chromatography: If crystallization fails, column chromatography is the next logical step. The polarity of the stationary and mobile phases will depend on the specific derivative. A common starting point is silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.

Q2: I see multiple spots on my TLC plate after the reaction. How do I identify the product and choose a purification strategy?

Answer:

Multiple spots on a TLC plate are a common outcome and require a systematic approach to identify the desired product and select an appropriate purification method.

  • Spot Identification:

    • Co-spotting: Run a TLC with lanes for your crude reaction mixture, your starting materials, and a co-spot of the crude mixture with each starting material. This will help you identify which spots correspond to unreacted starting materials.

    • Staining: Use different visualization techniques. In addition to a UV lamp, staining with iodine or potassium permanganate can help differentiate between different classes of compounds.

  • Addressing Isomer Formation: A significant challenge in the synthesis of some pyrazole carbohydrazide derivatives is the formation of isomers. For example, during the synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide, an isomeric byproduct, 5-aminopyrazole-4-(N-benzoyl)hydrazide, can form through intramolecular benzoyl migration.[3] These isomers often have very similar polarities, making their separation by standard column chromatography difficult.

    • Flash Chromatography: For closely related isomers, flash chromatography with a shallow solvent gradient can be effective. A specific protocol for separating the aforementioned isomers involves using ethyl acetate as the eluent on silica gel (230-400 mesh).[3]

    • Recrystallization: Fractional crystallization can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different.

  • Choosing the Right Purification Technique:

    • Large Polarity Difference: If the TLC shows a significant difference in the Rf values of your product and impurities, standard column chromatography is a good choice.

    • Small Polarity Difference: For impurities with similar polarity to your product, high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

    • Crystalline Product: If the desired product is a solid and the impurities are oils or have different solubility profiles, recrystallization is an efficient purification method.

Q3: My yield is very low after column chromatography. What could be the reason?

Answer:

Low recovery from column chromatography can be frustrating. Here are some common causes and solutions:

  • Compound Adsorption to Silica Gel: The basic nitrogen atoms in the pyrazole ring can strongly adsorb to the acidic silica gel, leading to streaking on the TLC and poor recovery from the column.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the recovery of your basic compound.

  • Improper Solvent System: If the eluent is not polar enough, your compound will move too slowly or not at all, resulting in a very broad band and poor separation. Conversely, if the eluent is too polar, your compound will elute too quickly with the solvent front, co-eluting with impurities.

    • Solution: Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.

  • Compound Degradation on Silica: Some compounds are unstable on silica gel.

    • Solution: If you suspect your compound is degrading, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).

Purification Workflow Decision Tree

The following diagram illustrates a general workflow for purifying pyrazole carbohydrazide derivatives.

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Workup/ Extraction start->extraction tlc TLC Analysis single_spot Single major spot? tlc->single_spot isomers Isomers suspected? tlc->isomers Multiple spots extraction->tlc recrystallization Recrystallization high_purity_needed High purity required? recrystallization->high_purity_needed column Column Chromatography column->high_purity_needed hplc HPLC pure_product Pure Product hplc->pure_product oily Product is an oil? oily->recrystallization No oily->column Yes single_spot->recrystallization No single_spot->oily Yes isomers->column No isomers->hplc Yes high_purity_needed->hplc Yes high_purity_needed->pure_product No

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in pyrazole carbohydrazide synthesis?

A: Common impurities include:

  • Unreacted starting materials: Such as the corresponding pyrazole carboxylic acid or ester, and hydrazine hydrate.

  • Reagents: Catalysts or coupling agents used in the synthesis.

  • Side products: For instance, the direct synthesis from a 5-benzamidopyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate can lead to the formation of a 5-amino derivative by loss of the benzoyl group, instead of the desired carbohydrazide.[3]

  • Isomers: Regioisomers can form depending on the substitution pattern of the pyrazole ring and the reaction conditions. Intramolecular acyl migration is also a possibility, leading to isomeric products.[3]

Q: What is the best way to monitor the progress of my purification?

A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring purification.[4][5][6] Use a suitable solvent system that gives good separation of your product from impurities. Staining with different reagents can provide additional information. For quantitative analysis of purity, HPLC and NMR spectroscopy are the methods of choice.

Q: Can I use reversed-phase chromatography to purify my pyrazole carbohydrazide derivative?

A: Yes, reversed-phase chromatography (e.g., using C18 silica) can be a very effective technique, especially for polar compounds that are difficult to purify on normal-phase silica gel. The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

Q: How can I confirm the purity of my final product?

A: A combination of techniques should be used to confirm the purity of your final product:

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • NMR Spectroscopy: 1H and 13C NMR spectra should be clean, with integrations matching the expected number of protons and carbons, and no significant impurity peaks.[5]

  • Mass Spectrometry: This will confirm the molecular weight of your compound.[3]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values.[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization of a Pyrazole Carbohydrazide Derivative

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Column Chromatography of a Pyrazole Carbohydrazide Derivative

This protocol is a general guide for purification by column chromatography on silica gel.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good system will give your product an Rf value of approximately 0.3. A common eluent for pyrazole carbohydrazide derivatives is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be adjusted to allow for good separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary
Purification TechniqueCommon Solvents/Mobile PhasesTypical RecoveryNotes
Recrystallization Ethanol, Methanol, Ethyl Acetate, Ethanol/Water, Ethyl Acetate/Hexane60-90%Highly dependent on the solubility difference between the product and impurities.
Column Chromatography Ethyl Acetate/Hexane gradient, Dichloromethane/Methanol gradient50-85%For basic compounds, add 0.1-1% triethylamine to the eluent to improve recovery.
Acid Salt Crystallization Ethanol, Isopropanol70-95%A good method for removing neutral or acidic impurities from a basic product.[2]

Conclusion

The purification of pyrazole carbohydrazide derivatives presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the potential impurities and side reactions, and by carefully selecting and optimizing the appropriate purification techniques, researchers can obtain high-purity compounds essential for accurate biological evaluation and further drug development. This guide provides a foundation for troubleshooting common issues and implementing effective purification strategies in your laboratory.

References

  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. [Link]

  • Cusimano, M. G., Grimaudo, S., & D'Aiello, D. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • de Oliveira, R. S. B., de Oliveira, A. C. C., & de Souza, M. V. N. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6982. [Link]

  • Lange, L., & Huthmacher, K. (2011). Method for purifying pyrazoles.
  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 14(11), 4955–5004. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Patel, H. R., & Patel, H. V. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(4), 438-444. [Link]

  • Poudyal, B., & Bharghav, G. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a577-a597. [Link]

  • Portilla, J., & Quiroga, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 17(3), 194-213. [Link]

  • Şen, E., Ok, S., Alım, Z., & Duran, H. (2012). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 549-556. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2012). [Ce (L-Pro) 2] 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2(24), 9203-9205. [Link]

  • Ma, Y., Houghten, R. A., & Ostresh, J. M. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B (OH) 2. Journal of pharmaceutical sciences, 92(4), 843-851. [Link]

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Technical Support Center: Strategies for Controlling Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a critical scaffold in medicinal chemistry and agrochemicals, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds, often leads to the formation of regioisomeric mixtures.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why do they form?

A1: In pyrazole synthesis, specifically the widely-used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different constitutional isomers, known as regioisomers.[2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two carbonyl groups with different electronic and steric environments. The initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two carbonyl carbons, leading to two distinct reaction pathways and, consequently, two different pyrazole products.[3][4] The challenge for chemists is that these regioisomers can be difficult to separate, impacting yield and purity.[2]

Q2: What are the key factors that influence which regioisomer is predominantly formed?

A2: The regiochemical outcome of a pyrazole synthesis is a delicate balance of several interconnected factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is a primary determinant.[2] Electron-withdrawing groups (e.g., trifluoromethyl groups) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial nucleophilic attack.[2][5]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can significantly influence the reaction pathway.[2][5] A bulky substituent on either reactant will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as the choice of solvent, reaction temperature, and, most importantly, pH can dramatically shift the regioselectivity.[2][5][6] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[2]

Q3: Can the choice of solvent alone improve the regioselectivity of my pyrazole synthesis?

A3: Yes, the choice of solvent can have a profound impact on regioselectivity. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in the formation of certain pyrazoles compared to reactions run in more conventional solvents like ethanol.[7] These non-nucleophilic, polar, and hydrogen-bond-donating solvents can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over the other.[7]

Q4: Are there alternative synthetic strategies to the Knorr synthesis that offer better regiocontrol?

A4: Absolutely. While the Knorr synthesis is a classic and widely used method, several other strategies have been developed to achieve higher regioselectivity. These include:

  • Multicomponent Reactions: One-pot multicomponent reactions can offer excellent control over the final pyrazole structure.[8]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between sydnones and alkynes, can provide highly regioselective routes to polysubstituted pyrazoles.[9][10]

  • Synthesis from Pre-functionalized Precursors: Using starting materials like N-arylhydrazones and nitroolefins, or N-alkylated tosylhydrazones and terminal alkynes, allows for a more controlled assembly of the pyrazole ring with excellent regioselectivity.[11][12]

Troubleshooting Guide for Regioisomer Formation

This section provides a structured approach to troubleshooting common issues related to poor regioselectivity in pyrazole synthesis.

Problem Probable Cause(s) Recommended Solution(s)
An unexpected mixture of regioisomers is observed. The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are not significant enough to direct the reaction down a single pathway.Modify the Substrate: If possible, introduce a substituent with a strong electronic effect (e.g., a trifluoromethyl group) or a bulky group near one of the carbonyls to enhance the inherent selectivity.
The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is comparable under the current reaction conditions.Adjust the pH: Carefully screen the reaction under acidic, neutral, and basic conditions. Acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and potentially reversing the selectivity.[2]
The desired regioisomer is the minor product. The reaction conditions (solvent, temperature) favor the formation of the undesired isomer.Solvent Screening: Evaluate a range of solvents with varying polarities and hydrogen-bonding capabilities. Consider using fluorinated alcohols like TFE or HFIP, which have been shown to significantly improve regioselectivity in some cases.[7]
Temperature Optimization: Vary the reaction temperature. In some cases, lower temperatures may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.
Regioselectivity is inconsistent between batches. Minor variations in starting material purity, water content, or reaction setup are influencing the outcome.Standardize Reaction Conditions: Ensure all reagents are of high purity and the reaction is set up under an inert atmosphere if sensitive to air or moisture. Precisely control reagent stoichiometry and addition rates.
The reaction may be autocatalytic, where a product or intermediate influences the reaction rate and pathway.[6]Controlled Addition: Consider the slow addition of one of the reactants to maintain a low and constant concentration, which can sometimes suppress unwanted side reactions or autocatalysis.
Visualizing the Challenge: The Two Paths to Pyrazole Formation

The following diagram illustrates the two competing reaction pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, leading to the formation of two distinct regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Intermediate A dicarbonyl->intermediateA Attack at C1 intermediateB Intermediate B dicarbonyl->intermediateB Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

A Systematic Approach to Troubleshooting Regioselectivity

When faced with a regioselectivity issue, a systematic approach to problem-solving is crucial. The following workflow can guide your experimental design.

G start Problem: Poor Regioselectivity analyze Analyze Substrates: Electronic & Steric Effects start->analyze ph_screen pH Screening (Acidic, Neutral, Basic) analyze->ph_screen solvent_screen Solvent Screening (e.g., EtOH, TFE, HFIP) ph_screen->solvent_screen success Success: Desired Regioisomer Achieved ph_screen->success If successful temp_screen Temperature Optimization solvent_screen->temp_screen solvent_screen->success If successful alt_route Consider Alternative Synthetic Route temp_screen->alt_route If still unsuccessful temp_screen->success If successful

Caption: Troubleshooting workflow for regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Solvent Screening

This protocol outlines a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine, with a focus on solvent screening to optimize regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol, Acetonitrile)

  • Catalyst (e.g., catalytic amount of acetic acid, optional)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (sufficient to dissolve the starting material, typically 0.1-0.5 M concentration).

  • Begin stirring the solution at room temperature.

  • Add the substituted hydrazine (1.1 eq) to the reaction mixture. If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Purify the product by column chromatography or recrystallization to isolate the desired regioisomer.

  • Repeat the procedure with different solvents to compare the impact on the regioisomeric ratio.

References

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed. Available at: [Link]

  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges you may encounter during your experiments.

Section 1: Understanding the Synthesis of Carbohydrazide

Carbohydrazide (CH₆N₄O) is a white, water-soluble solid with significant applications as an oxygen scavenger in boiler systems, a precursor to polymers, and a reagent in organic synthesis.[1][2] Its synthesis is primarily achieved through two main routes: the reaction of urea with hydrazine and the reaction of dialkyl carbonates with hydrazine.[2] While seemingly straightforward, both methods have nuances that can significantly impact the quality and yield of the final product.

This guide will focus on providing practical, experience-based advice to navigate the common pitfalls associated with these synthetic pathways. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yield is a frequent challenge in carbohydrazide synthesis. The root cause often lies in one or more of the following factors:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure you are following the recommended reaction time and temperature for your chosen method. For the synthesis from diethyl carbonate and hydrazine, heating for several hours is typically required.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

    • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

  • Suboptimal Reagent Stoichiometry:

    • Incorrect Molar Ratios: The molar ratio of reactants is critical. For the diethyl carbonate method, a molar excess of hydrazine hydrate is often used to drive the reaction to completion.[3]

  • Poor Quality Reagents:

    • Degraded Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh, high-quality source of hydrazine hydrate for optimal results.

    • Impurities in Starting Materials: Impurities in urea or dialkyl carbonate can interfere with the reaction. Using reagents of high purity is recommended.

  • Product Loss During Workup and Purification:

    • Excessive Washing: While washing the crude product is necessary to remove impurities, using too much solvent can lead to significant product loss, as carbohydrazide has some solubility in common washing solvents like ethanol.[4] Use minimal amounts of cold solvent for washing.

    • Inefficient Crystallization: If the product fails to precipitate effectively from the solution, this will drastically reduce the isolated yield. Refer to the "Crystallization and Purification Issues" section for detailed troubleshooting.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC) start->check_reaction check_reagents Assess Reagent Quality & Stoichiometry check_reaction->check_reagents Positive incomplete Incomplete Reaction check_reaction->incomplete Negative check_workup Review Workup & Purification check_reagents->check_workup No Issue reagent_issue Reagent Issue check_reagents->reagent_issue Issue Found workup_loss Product Loss During Workup check_workup->workup_loss Issue Found optimize_conditions Increase Reaction Time/Temp incomplete->optimize_conditions optimize_reagents Use Fresh Reagents/Adjust Ratios reagent_issue->optimize_reagents optimize_workup Modify Crystallization/Washing workup_loss->optimize_workup end Improved Yield optimize_conditions->end optimize_reagents->end optimize_workup->end

Caption: Troubleshooting workflow for low carbohydrazide yield.

Product Purity Issues

Q: My final product is discolored or shows impurities in the analytical data (FTIR, NMR). What are the likely side products and how can I avoid them?

A: Product contamination is often due to side reactions or incomplete removal of starting materials. The nature of the impurity depends on the synthetic route.

  • Synthesis from Urea and Hydrazine:

    • Biurea Formation: A common byproduct is biurea (hydrazine-1,2-dicarboxamide), which can form from the reaction of carbohydrazide with unreacted urea or through self-condensation of an intermediate.[5][6] This side reaction can be minimized by controlling the reaction temperature and pH. Some procedures recommend a slightly acidic pH to favor carbohydrazide formation.

    • Unreacted Urea: Incomplete reaction can leave unreacted urea in the final product.

  • Synthesis from Dialkyl Carbonates and Hydrazine:

    • Carbazate Intermediate: The reaction proceeds through an alkyl carbazate intermediate (e.g., methyl carbazate or ethyl carbazate).[4][7] Incomplete reaction will result in this intermediate contaminating the final product.

    • Side Products from High Temperatures: At temperatures significantly above 80°C, unwanted side reactions can occur, leading to the formation of various by-products.[7] While specific structures are not always detailed in literature, these are likely due to decomposition or further reactions of the carbazate intermediate.

Analytical Identification of Impurities:

Technique Expected Signature of Pure Carbohydrazide Indication of Impurities
FTIR Strong C=O stretch (~1640 cm⁻¹), N-H bending (~1539 cm⁻¹), and N-H stretching (~3300-3360 cm⁻¹).[4]Additional carbonyl peaks (from urea or carbazate), changes in the N-H region.
¹H NMR Signals for the NH and NH₂ protons. The exact chemical shifts can vary with solvent and concentration.Additional peaks corresponding to the alkyl group of the carbazate intermediate or other organic impurities.
¹³C NMR A single carbonyl carbon signal.Additional carbonyl signals or signals from the alkyl groups of impurities.[8]

Strategies for Improving Purity:

  • Optimize Reaction Temperature: For the dialkyl carbonate method, maintaining the reaction temperature below 80°C is crucial to minimize the formation of by-products.[7]

  • Control pH (Urea Method): When synthesizing from urea, maintaining a slightly acidic pH can help suppress the formation of biurea.

  • Effective Purification: Recrystallization is the most common method for purifying carbohydrazide.[3] Choosing an appropriate solvent system (e.g., water/ethanol) is key.[3] If the product is colored, treating the hot solution with activated charcoal before filtration can remove colored impurities.

Crystallization and Purification Issues

Q: I'm having trouble with the crystallization of my carbohydrazide. Either no crystals form, or the product "oils out." What should I do?

A: Crystallization is a critical step for obtaining pure carbohydrazide. Here are solutions to common problems:

  • No Crystals Form Upon Cooling:

    • Solution is Not Saturated: The concentration of carbohydrazide in the solvent may be too low. Try evaporating some of the solvent to concentrate the solution.

    • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure carbohydrazide.

  • Product "Oils Out" (Forms a Liquid instead of a Solid):

    • High Concentration or Rapid Cooling: This often happens if the solution is too concentrated or cooled too quickly. The boiling point of the solvent may also be higher than the melting point of the product.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool slowly. Covering the flask with an insulating material can promote slow cooling and the formation of well-defined crystals.

  • Poor Crystal Quality (e.g., very fine needles, amorphous solid):

    • Rapid Crystallization: This is often the result of cooling the solution too quickly.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using a solvent mixture where the product has slightly higher solubility can also promote the growth of larger, purer crystals.

Decision Tree for Crystallization Troubleshooting:

crystallization_troubleshooting start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out poor_quality Poor Crystal Quality start->poor_quality sol_not_saturated Solution Not Saturated? no_crystals->sol_not_saturated too_concentrated Too Concentrated/Rapid Cooling? oiling_out->too_concentrated too_rapid Crystallization Too Rapid? poor_quality->too_rapid supersaturated Supersaturated? sol_not_saturated->supersaturated No concentrate_or_cool Concentrate Solution or Cool Further sol_not_saturated->concentrate_or_cool Yes induce_nucleation Induce Nucleation (Scratch/Seed) supersaturated->induce_nucleation reheat_add_solvent Reheat, Add Solvent, Cool Slowly too_concentrated->reheat_add_solvent slow_cooling Slow Down Cooling Rate too_rapid->slow_cooling

Caption: Decision tree for troubleshooting common crystallization problems.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the dialkyl carbonate synthesis route over the urea route?

The dialkyl carbonate method, particularly the two-step process, often provides a cleaner reaction with fewer by-products compared to the urea method.[4][9] The reaction conditions can be milder, and it avoids the potential for biurea formation that can occur with urea.

Q2: What is the role of hydrazine hydrate concentration in the synthesis?

Using a higher concentration of hydrazine hydrate can increase the reaction rate. However, it is also a hazardous material, and appropriate safety precautions must be taken. The concentration of hydrazine hydrate will also affect the amount of water in the reaction mixture, which can influence the solubility of the product and the efficiency of the crystallization step.

Q3: Can I use a different alcohol for washing the crude product?

Ethanol is commonly used for washing crude carbohydrazide because it effectively removes many impurities while having a relatively low solubility for the product, especially when cold.[4] Methanol can also be used.[7] It is important to use a solvent in which carbohydrazide is not highly soluble to minimize product loss.

Q4: How should I store the final carbohydrazide product?

Carbohydrazide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and incompatible materials such as strong oxidizing agents.[10]

Q5: What are the key safety precautions I should take during carbohydrazide synthesis?

The primary hazard in carbohydrazide synthesis is the use of hydrazine hydrate, which is toxic and a suspected carcinogen.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid heating carbohydrazide to decomposition, as it may be explosive.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol is adapted from established methods and is designed for high purity and yield.[3]

Materials:

  • Diethyl carbonate (3.0 mols)

  • 85% Hydrazine hydrate (6.6 mols)

  • Ethanol (95%)

  • Deionized water

  • Ether

Equipment:

  • 1-L round-bottomed flask

  • Thermometer

  • Fractionating column

  • Condenser

  • Heating mantle with variable transformer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Combine diethyl carbonate and 85% hydrazine hydrate in the 1-L round-bottomed flask. The mixture will be biphasic initially.

  • Shake the flask until a single phase is formed. An exothermic reaction will cause the temperature to rise to approximately 55°C.

  • Set up the flask for fractional distillation with the fractionating column and condenser.

  • Heat the reaction mixture using the heating mantle. The pot temperature will rise from about 96°C to 119°C over the course of the reaction.

  • Distill off the ethanol and water co-products over 4 hours. The vapor temperature should be maintained between 80-85°C.

  • After 4 hours, cool the reaction mixture to 20°C and allow it to stand for at least 1 hour to allow for the crystallization of carbohydrazide.

  • Collect the crude product by vacuum filtration and dry it as much as possible by suction.

  • Purification (Recrystallization): a. Dissolve the crude product in a minimal amount of hot water (approximately 110 mL for a 165 g crude product). b. Filter the hot solution to remove any insoluble impurities. c. Induce precipitation by adding approximately 500 mL of 95% ethanol to the hot filtrate. d. Allow the solution to stand for at least 1 hour at 20°C to complete crystallization. e. Collect the pure carbohydrazide by vacuum filtration, wash with a small amount of ether, and dry under vacuum.

Protocol 2: Synthesis of Carbohydrazide from Urea and Hydrazine Hydrate

This protocol is based on the industrial synthesis method.[2]

Materials:

  • Urea

  • Hydrazine hydrate

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In the round-bottom flask, combine urea and an excess of hydrazine hydrate.

  • Heat the mixture to reflux with stirring. Ammonia gas will evolve during the reaction. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reflux for the recommended time (this can be several hours; monitor by TLC if possible).[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the excess hydrazine hydrate under reduced pressure.

  • To the residue, add ethanol to precipitate the carbohydrazide.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) as described in Protocol 1 for purification.

Section 5: Visualizing the Reaction Pathway

The synthesis of carbohydrazide from diethyl carbonate proceeds through a nucleophilic acyl substitution mechanism.

reaction_mechanism cluster_step1 Step 1: Formation of Ethyl Carbazate cluster_step2 Step 2: Formation of Carbohydrazide DEC Diethyl Carbonate EC Ethyl Carbazate DEC->EC + Hydrazine HH1 Hydrazine Hydrate EtOH1 Ethanol EC->EtOH1 releases EC2 Ethyl Carbazate CHZ Carbohydrazide EC2->CHZ + Hydrazine HH2 Hydrazine Hydrate EtOH2 Ethanol CHZ->EtOH2 releases

Caption: Reaction pathway for the synthesis of carbohydrazide from diethyl carbonate.

References

  • Wu, J. (2011). Kinetics of Biurea Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment. Journal of Zhejiang University (Engineering Science).
  • Wikipedia. (n.d.). Biurea. Retrieved from [Link]

  • Bohloulbandi, E., et al. (2021). Study on Catalytic Synthesis of Azodicarbonamide with Hydrogen Peroxide as a Green Oxidant. International Journal of New Chemistry, 8(3), 356-364.
  • Organic Chemistry Research. (2024). Standard procedure for the synthesis of biurea.
  • Google Patents. (n.d.). CN1295210C - Biurea synthesis technology.
  • PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Google Patents. (n.d.). DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2018).
  • Asian Journal of Green Chemistry. (2018).
  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • ScienceDirect. (n.d.). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2008).
  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • SINOCHEM. (2025). Application of carbohydrazide in power plant chemistry. Retrieved from [Link]

  • YouTube. (2025). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8.
  • YouTube. (2024). Introduction to Proton 1H and Carbon 13C NMR. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019).
  • YouTube. (2025). How To Read FTIR Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2023).
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Solubility of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work with this compound. As a senior application scientist, my goal is to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your research.

Introduction to this compound

This compound is a heterocyclic compound with a pyrazole core, a structure known for its diverse biological activities, making it a compound of interest in pharmaceutical and agrochemical research.[1] Its carbohydrazide functional group enhances its utility as a synthetic intermediate. However, like many aromatic and heterocyclic compounds, it can exhibit limited solubility in common solvents, which can pose challenges during purification, formulation, and biological screening. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: Low solubility is a common challenge with pyrazole derivatives. The first step is to systematically explore a range of solvents with varying polarities. Based on the structure of your compound—a substituted pyrazole with a tolyl group and a carbohydrazide moiety—a logical approach to solvent screening is essential.

Initial Solvent Screening Strategy:

Start with small-scale solubility tests (e.g., a few milligrams of your compound in 0.1-0.5 mL of solvent). Observe solubility at room temperature and with gentle heating.

Solvent ClassRecommended SolventsExpected Solubility BehaviorRationale
Protic Solvents Ethanol, Methanol, IsopropanolLikely to be good solvents, especially with heating.[2][3]The carbohydrazide group can form hydrogen bonds with protic solvents.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileModerate to good solubility, potentially better than alcohols for some derivatives.These solvents can interact with the polar parts of the molecule without hydrogen bonding.
Aromatic Solvents TolueneMay have some solubility, especially at elevated temperatures.[2]The tolyl group in your compound suggests some affinity for aromatic solvents.
Chlorinated Solvents Dichloromethane (DCM)Can be effective, but volatility can be an issue for some applications.Often used in synthesis and purification of heterocyclic compounds.
Highly Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubility is expected.These are powerful solvents, but their high boiling points can make them difficult to remove. Use sparingly and as a last resort for difficult cases.
Non-polar Solvents Hexanes, Diethyl EtherVery low solubility is expected.Useful as anti-solvents in recrystallization.[3]

Troubleshooting Workflow for Poor Solubility:

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Technical Support Center: Navigating the Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to address the stability challenges you may encounter in your daily experiments. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research and development efforts.

Introduction: The Double-Edged Sword of Pyrazole Reactivity

Pyrazoles are a cornerstone in medicinal chemistry and drug discovery, valued for their versatile biological activities and structural significance in numerous FDA-approved drugs.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for a rich tapestry of chemical interactions, making them both potent therapeutic agents and, at times, a source of experimental frustration due to unforeseen instability.[3][4] This guide will equip you to anticipate, diagnose, and resolve common stability issues of pyrazole compounds in solution, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Stability Issues with Pyrazole Compounds

This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the lab.

Issue 1: My pyrazole compound is degrading in aqueous buffer. What's happening?

Question: I've dissolved my pyrazole-containing compound in a standard phosphate buffer (pH 7.4) for a biological assay, but I'm seeing a loss of the parent compound over time, even at room temperature. What are the likely causes and how can I fix this?

Answer: Degradation in aqueous buffers is a common issue, often stemming from hydrolysis, particularly if your pyrazole derivative contains susceptible functional groups.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of Ester or Amide Groups Pyrazole derivatives with ester or amide functionalities can be prone to hydrolysis, a reaction catalyzed by either acidic or basic conditions. Even at a neutral pH, this process can occur over time. Some pyrazolyl benzoic acid esters, for instance, have been observed to hydrolyze rapidly in aqueous buffers at pH 8.[5]Modify the pH: If your experimental conditions allow, try adjusting the pH of the buffer to a more neutral or slightly acidic range where the hydrolysis rate may be slower. Lower the Temperature: Running your experiment at a lower temperature (e.g., 4°C) can significantly slow down the rate of hydrolysis. Structural Modification: For long-term stability, consider synthesizing analogues with more stable isosteres. Replacing an ester with an amide or an alkene has been shown to substantially improve hydrolytic stability.[5]
Oxidation The pyrazole ring itself is generally resistant to oxidation, but certain substituents or the overall electronic nature of the molecule can make it susceptible to oxidative degradation, especially in the presence of dissolved oxygen or trace metal ions.[6][7] In biological systems, oxidation can be mediated by enzymes like cytochrome P-450.[8]Use Degassed Buffers: Prepare your buffers with deoxygenated water and consider sparging the final solution with an inert gas like nitrogen or argon before adding your compound. Add an Antioxidant: If compatible with your assay, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) can help prevent oxidative degradation. Use a Chelating Agent: To mitigate the effect of trace metal ions that can catalyze oxidation, consider adding a chelating agent like EDTA to your buffer.
Tautomerization Leading to Instability Pyrazoles can exist as tautomers, and the equilibrium between them can be influenced by the solvent and pH.[3][9] In some cases, one tautomer may be more susceptible to degradation than the other.Solvent Screening: If possible, screen a variety of solvents or buffer systems to see if you can shift the tautomeric equilibrium to favor the more stable form.[10][11]
Issue 2: I'm observing compound precipitation or changes in solubility over time.

Question: My pyrazole compound initially dissolves in my chosen solvent, but after some time, I notice precipitation or cloudiness. What could be causing this?

Answer: This is likely due to either a change in the compound's chemical structure leading to a less soluble product or issues with the initial dissolution and solvent choice.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of an Insoluble Degradant A degradation product resulting from hydrolysis, oxidation, or another reaction may be less soluble in the chosen solvent than the parent compound.Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS, NMR) to identify the degradant. This will help you understand the degradation pathway and address the root cause (see Issue 1).
Poor Initial Solubility/Supersaturation The compound may have been initially forced into solution at a concentration above its thermodynamic solubility limit (supersaturation), leading to eventual precipitation. Pyrazoles often exhibit better solubility in organic solvents like ethanol, methanol, and acetone compared to water.[12]Co-solvent System: Consider using a co-solvent system. For aqueous solutions, adding a small percentage of an organic solvent like DMSO or ethanol can improve and maintain solubility.[13] Re-evaluate Solvent Choice: Ensure the chosen solvent is optimal for your compound's polarity.[14] For some applications, deep eutectic solvents (DESs) are emerging as effective and sustainable options.[15]
pH-Dependent Solubility The charge state of your pyrazole compound can significantly impact its solubility. If the pH of your solution changes over time (e.g., due to CO2 absorption from the air), it could cause a compound with ionizable groups to precipitate.Use a Buffered System: If not already doing so, use a buffer to maintain a constant pH. Determine the pKa: Knowing the pKa of your compound can help you select a buffer system that maintains it in its most soluble form.
Issue 3: My compound seems to be degrading upon exposure to light.

Question: I've noticed that solutions of my pyrazole compound are less stable when left on the lab bench compared to when stored in the dark. Is this a known issue?

Answer: Yes, photostability can be a concern for many heterocyclic compounds, including pyrazoles. Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[16]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Photolytic Decomposition The pyrazole ring or its substituents may absorb light in the UV-visible spectrum, leading to electronic excitation and subsequent bond cleavage or rearrangement. This can result in the formation of various degradation products.Protect from Light: The simplest and most effective solution is to protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil. Work in a dimly lit area when possible. Conduct Photostability Studies: To formally assess the photostability, perform a study according to ICH Q1B guidelines.[17][18][19] This involves exposing the compound to a controlled light source and analyzing for degradation over time.

Visualizing Pyrazole Stability: Key Influencing Factors

To better understand the interplay of factors that can affect the stability of your pyrazole compounds, the following diagram provides a conceptual overview.

Stability_Factors cluster_compound Pyrazole Compound in Solution cluster_environment Environmental Factors cluster_reagents Solution Components Py Pyrazole Core + Substituents Degradation Degradation Products Py->Degradation Degradation Pathways pH pH pH->Py Hydrolysis Tautomerism Temp Temperature Temp->Py Accelerates Reactions Light Light (UV/Vis) Light->Py Photolysis Solvent Solvent Polarity & Protic/Aprotic Nature Solvent->Py Solubility Tautomerism Reactivity Oxidants Oxidizing Agents (O₂, Metal Ions) Oxidants->Py Oxidation

Caption: Key factors influencing the stability of pyrazole compounds in solution.

Experimental Protocols

To systematically investigate the stability of your pyrazole compounds, here are two fundamental experimental protocols.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[20][21][22]

Objective: To assess the intrinsic stability of a pyrazole compound and to generate potential degradants for analytical method development.

Materials:

  • Pyrazole compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B)

  • HPLC system with a suitable column and detector (e.g., UV/DAD or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate vials.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Mix with water.

    • Control: Mix with water.

  • Incubation:

    • For acid, base, and thermal conditions, incubate the vials at 60°C for a defined period (e.g., 24 hours).

    • For the oxidative condition, keep the vial at room temperature.

    • For the control, keep the vial at room temperature, protected from light.

  • Photostability: Expose a solid sample and a solution of the compound to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17][23]

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent compound peak.

Protocol 2: Kinetic Stability Study in a Protic Solvent

Objective: To determine the degradation rate of a pyrazole compound under specific solvent and temperature conditions.

Materials:

  • Pyrazole compound

  • Chosen protic solvent (e.g., ethanol, buffered aqueous solution)

  • Constant temperature incubator or water bath

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a solution of the pyrazole compound in the chosen solvent at a known concentration.

  • Incubation: Place the solution in a constant temperature environment (e.g., 25°C, 37°C, or 50°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) of the compound using the formula: t₁/₂ = 0.693 / k.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating and resolving a pyrazole stability issue.

Workflow A Observe Instability (e.g., peak loss, precipitate) B Hypothesize Cause (Hydrolysis, Oxidation, etc.) A->B C Forced Degradation Study (Protocol 1) B->C D Identify Degradants (LC-MS, NMR) C->D E Confirm Degradation Pathway D->E F Optimize Conditions E->F G Modify pH / Temp F->G H Change Solvent F->H I Protect from Light F->I J Kinetic Stability Study (Protocol 2) F->J K Validate Solution (Stable Formulation) J->K

Caption: Workflow for investigating pyrazole compound instability.

Frequently Asked Questions (FAQs)

Q1: Are all pyrazole compounds inherently unstable? A: No, not at all. The pyrazole ring itself is a stable aromatic system.[6] Stability issues almost always arise from the substituents attached to the ring and their susceptibility to specific environmental conditions like pH, light, or oxidative stress.[24] Many pyrazole-containing drugs are known for their metabolic stability.[1]

Q2: How does the position of substituents on the pyrazole ring affect stability? A: The electronic and steric properties of substituents and their positions (N1, C3, C4, C5) can significantly influence stability. For example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky groups might sterically hinder reactions. The tautomeric equilibrium between N1-H and N2-H forms, which is influenced by substituents, can also play a role in reactivity and stability.[9]

Q3: Can I use DMSO as a co-solvent in my aqueous buffer to improve solubility? Will it affect stability? A: Yes, DMSO is a common and effective co-solvent for improving the solubility of poorly water-soluble compounds, including many pyrazoles.[13] However, be aware that DMSO can be prone to oxidation, and under certain conditions (e.g., in the presence of certain catalysts or at high temperatures), it could potentially influence the oxidative stability of your compound. It is always best to run a control with DMSO in your buffer to assess its impact.

Q4: My pyrazole compound is an active pharmaceutical ingredient (API). What are the regulatory expectations for stability studies? A: Regulatory agencies like the FDA and EMA require comprehensive stability data as outlined in the International Council for Harmonisation (ICH) guidelines. This includes long-term and accelerated stability studies (ICH Q1A) and forced degradation studies to demonstrate the specificity of your analytical methods.[20][25] Photostability testing (ICH Q1B) is also a critical component.[17][18][19] The goal is to understand how the quality of the API changes over time under various environmental factors.[22]

Q5: I am performing a reaction to synthesize a pyrazole. Why am I getting low yields or multiple products? A: The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with hydrazine, can be sensitive to reaction conditions. The regioselectivity (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by steric and electronic factors of the reactants, as well as the solvent and catalyst used.[26][27] Low yields could be due to side reactions or the instability of the pyrazoline intermediate, which can sometimes convert to other products.[26] Careful optimization of the reaction conditions is key.

References

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  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2020). Environmental Science: Water Research & Technology. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • Leo, M. A., & Lieber, C. S. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 15(6), 893-896. [Link]

  • Effect Of Solvents On Stability Constants of Fe(II) and Ni(II) Transition Metal Ions Chelates With Some Substituted Pyrazoles. (2025). ResearchGate. [Link]

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  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. [Link]

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  • Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. (2010). The Journal of Chemical Physics. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). New Journal of Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

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  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). ResearchGate. [Link]

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  • (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2025). ResearchGate. [Link]

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  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). Scientific Reports. [Link]

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  • The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. (n.d.). Open Ukrainian Citation Index. [Link]

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  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

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  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. [Link]

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Technical Support Center: Overcoming Resistance in Antimicrobial Testing of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the antimicrobial testing of novel pyrazole derivatives. This guide is designed to provide practical, experience-driven solutions to the common and complex challenges encountered during susceptibility testing. Pyrazole-based scaffolds represent a promising frontier in the development of new antibacterial agents, particularly against multidrug-resistant (MDR) pathogens.[1][2][3][4] However, the journey from synthesis to a viable lead compound is often complicated by the multifaceted nature of bacterial resistance and subtle, yet critical, experimental variables.

This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating assays and accurately interpret your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Battlefield

This section addresses foundational concepts regarding bacterial resistance mechanisms that are particularly relevant to novel heterocyclic compounds like pyrazoles.

Q1: What are the primary resistance mechanisms that could render my pyrazole derivative ineffective?

A: Bacteria have evolved sophisticated defense systems. For novel agents like pyrazoles, which may act on various targets, you should be aware of three principal mechanisms:

  • Active Efflux Pumps: This is a primary line of defense, especially in Gram-negative bacteria. Efflux pumps are membrane proteins that actively expel a wide range of substrates, including antibiotics, from the cell before they can reach their target.[5][6] For example, the NorA efflux pump in Staphylococcus aureus is a well-known contributor to resistance and has been studied in the context of pyrazole-based inhibitors.[5][6] If your compound shows initial promise but struggles against certain strains, overexpression of efflux pumps is a likely culprit.

  • Target Modification: Pyrazole derivatives have been shown to inhibit various essential bacterial enzymes, including DNA gyrase, dihydrofolate reductase (DHFR), and N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE).[4][7][8][9][10][11] Resistance arises when spontaneous mutations occur in the bacterial genes encoding these target proteins. These mutations can alter the binding site, reducing the affinity of your compound and rendering it ineffective.[12]

  • Enzymatic Degradation: While extensively documented for classes like β-lactams, bacteria can also produce enzymes that chemically modify or cleave novel compounds. The metabolic stability of the pyrazole nucleus is generally considered a strength, but specific substitutions could create vulnerabilities to bacterial enzymes.[2][13]

Q2: My compound is active against a standard lab strain but shows poor activity against a clinical MDR isolate. Could this be due to an efflux pump? How can I test this?

A: This is a classic indicator of efflux-mediated resistance. Clinical isolates often overexpress efflux pumps as a general defense mechanism. You can investigate this using a synergy assay with an Efflux Pump Inhibitor (EPI).

The underlying principle is that if an EPI blocks the pump, the intracellular concentration of your pyrazole derivative will increase, restoring its activity. A significant reduction in the Minimum Inhibitory Concentration (MIC) of your compound in the presence of a sub-inhibitory concentration of an EPI strongly suggests it is an efflux substrate. You can also use bacterial strains with known efflux pump gene deletions for a more direct comparison.[14] A detailed protocol for a synergy assay is provided in Section 3.

Section 2: Troubleshooting Guide for Antimicrobial Susceptibility Testing (AST)

Inconsistent or unexpected results are common when working with novel chemical entities. This guide provides a logical framework for diagnosing and solving these issues.

Q1: My MIC values are not reproducible between experiments. What are the most common causes?

A: Lack of reproducibility is a critical issue that undermines data confidence. The cause often lies in one of three areas: the inoculum, the compound, or the assay conditions.

  • Inoculum Preparation is Paramount: The final bacterial density in your assay must be consistent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a final inoculum of approximately 5 x 10^5 CFU/mL.[15][16] Visually matching a 0.5 McFarland standard is the first step, but this must be followed by the correct dilution into the final test volume. An inoculum that is too high can overwhelm the compound, leading to falsely high MICs, while an inoculum that is too low can show false susceptibility.[15]

  • Compound Solubility and Stability: Pyrazole derivatives, being novel organic molecules, often have limited aqueous solubility.[17] If your compound precipitates in the test medium (e.g., Mueller-Hinton Broth), its effective concentration is unknown, leading to erratic results. Always prepare your highest stock concentration and visually inspect for precipitation after dilution in the broth. The final concentration of solvents like DMSO should typically not exceed 1-2% to avoid impacting bacterial growth.

  • Media and Plate Variations: Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms, as divalent cations can influence the activity of some antimicrobial agents.[16] Use high-quality, sterile microtiter plates and be consistent with incubation times (typically 16-20 hours) and temperature (35°C ± 2°C).[16]

View Diagram: Troubleshooting Workflow for MIC Reproducibility

G start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation start->check_inoculum Start Here check_compound Assess Compound Stock & Solubility start->check_compound check_assay Review Assay Conditions start->check_assay mcfarland Is 0.5 McFarland standard used? check_inoculum->mcfarland dilution Is final dilution to 5x10^5 CFU/mL correct? mcfarland->dilution Yes correct_mcfarland Action: Standardize inoculum using McFarland standard and spectrophotometer. mcfarland->correct_mcfarland No inoculum_ok Inoculum Prep is OK dilution->inoculum_ok Yes correct_dilution Action: Recalculate and verify dilution steps for inoculum. dilution->correct_dilution No precipitation Precipitation in media? check_compound->precipitation solvent Solvent (DMSO) conc. >2%? precipitation->solvent No correct_precipitation Action: Test solubility limit. Lower top concentration or use a co-solvent. precipitation->correct_precipitation Yes compound_ok Compound Prep is OK solvent->compound_ok No correct_solvent Action: Adjust stock concentration to keep final solvent conc. <=1%. solvent->correct_solvent Yes media Is media correct (e.g., CAMHB)? check_assay->media incubation Incubation time/temp correct? media->incubation Yes correct_media Action: Use recommended media (e.g., CLSI/EUCAST standards). media->correct_media No assay_ok Assay Conditions are OK incubation->assay_ok Yes correct_incubation Action: Adhere to standard 16-20h at 35-37°C. incubation->correct_incubation No correct_mcfarland->check_inoculum correct_dilution->check_inoculum correct_precipitation->check_compound correct_solvent->check_compound correct_media->check_assay correct_incubation->check_assay

Caption: Troubleshooting workflow for inconsistent MIC results.

Q2: My compound looks great in a disk diffusion assay but performs poorly (high MIC) in broth microdilution. What could explain this discrepancy?

A: This is a common and important observation that highlights the differences between assay types. Several factors can cause this:

  • Diffusion vs. Solubility: The disk diffusion assay depends on the compound's ability to diffuse through the agar matrix. A compound can have good diffusion characteristics but poor solubility at the higher concentrations used in a broth microdilution series.

  • Biofilm Formation: In the static wells of a microtiter plate, some bacteria can form biofilms on the plastic surfaces. Bacteria within a biofilm are notoriously less susceptible to antimicrobials than their free-floating (planktonic) counterparts. This can result in apparent growth at concentrations that would otherwise be inhibitory.

  • Compound Stability: The compound might be less stable in liquid broth over the 16-20 hour incubation period compared to being embedded in an agar matrix.

Q3: I'm seeing turbidity in my control wells (broth + compound, no bacteria) before I even start the incubation. What should I do?

A: This is a definitive sign of compound precipitation. Do not proceed with the assay. Any data generated will be invalid because the true concentration of the dissolved compound is unknown.

  • Action: You must re-evaluate the solubility of your pyrazole derivative. The highest concentration tested must be fully soluble in the assay medium. You may need to lower the upper limit of your dilution series or investigate alternative, biocompatible solvents. Always run a "solubility control" row on your plate with just your compound dilutions in broth to visually confirm there is no precipitation.

Section 3: Key Experimental Protocols

Adherence to standardized, well-controlled protocols is essential for generating reliable data. The following methods are adapted from CLSI and EUCAST guidelines for the specific challenges of novel compound screening.[18][19][20]

Protocol 1: Broth Microdilution for MIC Determination of Novel Pyrazole Derivatives

This protocol determines the minimum concentration of a compound that inhibits visible microbial growth.

Materials:

  • Test pyrazole derivative, stock solution in 100% DMSO.

  • Reference antibiotic (e.g., Ciprofloxacin), stock solution.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microtiter plates.

  • Test organism (e.g., S. aureus ATCC 29213).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). c. Perform a 1:100 dilution of this suspension into CAMHB to achieve an intermediate concentration of ~1.5 x 10^6 CFU/mL. This will be your working inoculum.

  • Compound Dilution Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare a starting solution of your compound at 2X the highest desired final concentration (e.g., if your top concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB). Crucially, ensure the DMSO concentration in this starting solution does not exceed 2%. c. Add 100 µL of this 2X starting solution to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: a. Add 100 µL of the working inoculum (~1.5 x 10^6 CFU/mL) to each well of the compound dilution plate. This dilutes both the compound and the inoculum by a factor of two, achieving the final target concentrations and a final bacterial density of ~7.5 x 10^5 CFU/mL, which is within the acceptable range.

  • Controls (Essential for a Self-Validating Assay):

    • Growth Control: Wells with 100 µL CAMHB + 100 µL inoculum (no compound).

    • Sterility Control: Wells with 200 µL of CAMHB only (no compound, no inoculum).

    • Solvent Control: Wells with inoculum and the highest concentration of DMSO used in the assay.

    • Reference Antibiotic Control: Run a parallel dilution series with a known antibiotic like Ciprofloxacin to validate the susceptibility of your test strain.

  • Incubation & Interpretation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. b. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth, as observed by the absence of turbidity or a bacterial pellet.

Protocol 2: Checkerboard Synergy Assay to Test for Efflux Pump Inhibition

This assay quantifies the interaction between your pyrazole derivative and a known antibiotic.

Procedure:

  • Set up a 96-well plate by preparing serial dilutions of your pyrazole derivative along the X-axis (e.g., columns 1-10) and serial dilutions of a reference antibiotic (one known to be an efflux pump substrate, like ciprofloxacin or tetracycline) along the Y-axis (e.g., rows A-G).

  • Each well will contain a unique combination of concentrations of both compounds.

  • Inoculate the plate as described in the MIC protocol. Include appropriate growth and sterility controls.

  • After incubation, determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index :

    • FIC of Pyrazole = (MIC of Pyrazole in combination) / (MIC of Pyrazole alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index (FICI) = FIC of Pyrazole + FIC of Antibiotic

Data Interpretation:

FICI Value Interpretation Implication for Pyrazole Derivative
≤ 0.5 Synergy Strong evidence of efflux pump inhibition or another synergistic mechanism.
> 0.5 to 4.0 Indifference No significant interaction observed.

| > 4.0 | Antagonism | The compounds interfere with each other's activity. |

Section 4: Advanced Workflow and Data Visualization

A systematic approach is crucial for advancing a compound from initial screening to a lead candidate. The following workflow illustrates the key stages and decision points.

View Diagram: Antimicrobial Drug Discovery & Resistance Testing Workflow

G cluster_resistance Resistance Characterization cluster_moa Mechanism of Action (MoA) Studies start Synthesized Pyrazole Derivative Library primary_screen Primary Screening: Broth Microdilution MIC (vs. ESKAPE Pathogen Panel) start->primary_screen decision1 Potent Activity? (e.g., MIC <= 16 µg/mL) primary_screen->decision1 inactive Inactive / Low Potency (Deprioritize or Redesign) decision1->inactive No hit_compound Hit Compound Identified decision1->hit_compound Yes synergy Synergy Assays (Checkerboard vs. EPIs/Antibiotics) hit_compound->synergy time_kill Time-Kill Kinetics Assay hit_compound->time_kill resistance_induction Resistance Induction Study (Serial Passage) hit_compound->resistance_induction target_id Target Identification (e.g., Enzyme Assays for DapE, Gyrase, DHFR) hit_compound->target_id macromolecular Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) hit_compound->macromolecular efflux_substrate Efflux Pump Substrate? synergy->efflux_substrate bactericidal_static Bactericidal or Bacteriostatic? time_kill->bactericidal_static lead_candidate Lead Candidate Profile: Potent, Low Resistance Potential, Known MoA resistance_induction->lead_candidate Profile Data bactericidal_static->lead_candidate Profile Data efflux_substrate->lead_candidate Profile Data target_id->lead_candidate Profile Data macromolecular->lead_candidate Profile Data

Caption: High-level workflow for pyrazole antimicrobial development.

By implementing these troubleshooting strategies and robust protocols, researchers can more effectively navigate the complexities of antimicrobial testing, leading to more reliable data and a clearer path toward identifying promising new pyrazole-based therapeutics.

References

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Al-Romaigh, F. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. [Link]

  • Ansari, M. F., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Semantic Scholar. [Link]

  • Al-Romaigh, F. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol. Semantic Scholar. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed. [Link]

  • Khan, A. U., & Singh, A. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. [Link]

  • van Belkum, A., et al. (2017). Innovative and rapid antimicrobial susceptibility testing systems. Nature Reviews Microbiology. [Link]

  • Kostić, M., et al. (2017). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. NIH. [Link]

  • van Belkum, A., et al. (2020). Rapid Methods for Antimicrobial Resistance Diagnostics. NIH. [Link]

  • Jorgensen, J. H., et al. (2007). New Consensus Guidelines from the Clinical and Laboratory Standards Institute for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Oxford Academic. [Link]

  • Vitanza, L., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. NIH. [Link]

  • Alam, M. A. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. ResearchGate. [Link]

  • Sahu, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • EUCAST. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Microbiology and Infection. [Link]

  • Sabatini, S., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][7][21]benzothiazine 5,5-Dioxide Derivatives. PubMed. [Link]

  • Jorgensen, J. H., et al. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. PubMed. [Link]

  • Sabatini, S., et al. (2025). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][7][21]benzothiazine 5,5‐Dioxide Derivatives. NIH. [Link]

  • EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. AUROSAN. [Link]

  • White, V. (2015). EUCAST researches new critical breakpoints for antimicrobial agents. European Pharmaceutical Review. [Link]

  • Sbarra, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. [Link]

  • Rajasekar, S., et al. (2025). Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans. PubMed. [Link]

  • Giske, C. G., et al. (2026). Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. ResearchGate. [Link]

  • Konczak, K. (2024). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. [Link]

  • Al-Warhi, T., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Sbarra, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. NIH. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Kumar, S., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. NIH. [Link]

  • Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • EUCAST. (2021). Resistance Detection. EUCAST. [Link]

  • myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges. [Link]

  • Konczak, K. (2024). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. [Link]

  • Cooper, C. J., et al. (2020). Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold. Biochimica et Biophysica Acta - General Subjects. [Link]

  • Gomaa, E. M. S., et al. (2025). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. [Link]

  • Konczak, K. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

  • CLSI. Resources. Clinical & Laboratory Standards Institute. [Link]

  • Konczak, K. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed. [Link]

  • Fajardo, A., & Martinez, J. L. (2021). Thinking Outside the Bug: Molecular Targets and Strategies to Overcome Antibiotic Resistance. MDPI. [Link]

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Technical Support Center: Scaling the Synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide. As a key building block in pharmaceutical and agrochemical development, its efficient and safe production at scale is paramount.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs, grounded in established chemical principles and field experience.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-stage process. The first stage involves the construction of the substituted pyrazole ring, followed by the conversion of a carboxylate ester group into the desired carbohydrazide. Understanding the nuances of each stage is critical for a successful scale-up.

G SM1 p-Tolylhydrazine Intermediate Ethyl 5-methyl-1-(p-tolyl) -1H-pyrazole-4-carboxylate SM1->Intermediate Ethanol, Acetic Acid (cat.) Reflux SM2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate SM2->Intermediate Product 5-Methyl-1-p-tolyl-1H-pyrazole -4-carbohydrazide Intermediate->Product Ethanol Reflux Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of resistance to conventional antibiotics presents a formidable challenge to global health.[1] This has catalyzed the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, pyrazole and its derivatives have garnered significant attention from the scientific community.[2] This guide provides a comprehensive comparison of the antimicrobial spectrum of various pyrazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to Pyrazole Derivatives in Antimicrobial Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This core structure has proven to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[3][4] The antimicrobial potential of pyrazoles is not a recent discovery; the natural C-glycoside pyrazofurin demonstrated a broad spectrum of activity decades ago.[1] Modern synthetic chemistry has since unlocked a vast chemical space for pyrazole derivatives, leading to the development of compounds with enhanced potency and selectivity against various microbial pathogens.

This guide will delve into the antibacterial and antifungal spectra of select pyrazole derivatives, present comparative data on their efficacy, elucidate their mechanisms of action, and provide standardized experimental protocols for their evaluation.

Comparative Antibacterial Spectrum

The antibacterial activity of pyrazole derivatives has been extensively studied against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against common bacterial pathogens. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Pyrazole-Thiazole Hybrids
Compound 101.9 - 3.9-[5]
Pyrazole-derived Hydrazones
Naphthyl-substituted hydrazone (6)0.78 - 1.56-[5]
Imidazo-pyridine substituted pyrazole
Compound 18<1-[5]
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (16) 1 - 2-[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) 62.562.5[1]
Chloramphenicol (Standard) -62.5[1]

Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Acinetobacter baumannii (MIC in µg/mL)Reference
Imidazo-pyridine substituted pyrazole (18) <1<1<1-[5]
Pyrazole-imine hybrids (4) ---1.56 - 12.5[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) 125125--[1]
Chloramphenicol (Standard) 125125--[1]

Insights from the Antibacterial Spectrum:

The data clearly indicates that the antibacterial spectrum of pyrazole derivatives is highly dependent on their substitution patterns.

  • Broad-Spectrum Activity: Certain derivatives, such as the imidazo-pyridine substituted pyrazole (compound 18), exhibit remarkable broad-spectrum activity, with potent inhibition of both Gram-positive and Gram-negative bacteria.[5]

  • Gram-Positive Potency: Pyrazole-derived hydrazones and pyrazole-thiazole hybrids have shown particular promise against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Gram-Negative Efficacy: The challenge of penetrating the outer membrane of Gram-negative bacteria is a significant hurdle in antibiotic development. However, specific pyrazole derivatives, like the pyrazole-imine hybrids, have demonstrated notable activity against problematic Gram-negative pathogens such as Acinetobacter baumannii.[7]

  • Activity against Resistant Strains: Notably, some pyrazole derivatives maintain their efficacy against quinolone- and coumarin-resistant bacterial strains, suggesting a mechanism of action distinct from these established antibiotic classes.[6]

Comparative Antifungal Spectrum

Pyrazole derivatives have also emerged as a promising class of antifungal agents, with activity against a variety of pathogenic fungi. Several commercial fungicides, such as bixafen and penthiopyrad, are based on a pyrazole core, highlighting their importance in agriculture.[8]

Table 3: Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeAspergillus niger (MIC in µg/mL)Candida albicans (MIC in µg/mL)Rhizoctonia solani (EC50 in µg/mL)Reference
Pyrazole 3b 500 (100% inhibition)--[8]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) 2.97.8-[1]
Isoxazolol pyrazole carboxylate (7ai) --0.37[9]
Compound 26 (p-trifluoromethyl-phenyl moiety) --2.182[10]
Clotrimazole (Standard) 2.97.8-[1]
Carbendazol (Standard) --1.00[9]

Insights from the Antifungal Spectrum:

The antifungal activity of pyrazole derivatives is also heavily influenced by their chemical structure.

  • Broad-Spectrum Antifungal Agents: Some derivatives exhibit a broad spectrum of antifungal activity against various phytopathogenic fungi.[10]

  • Potent and Specific Inhibition: Certain compounds, like the isoxazolol pyrazole carboxylate 7ai, show highly potent and specific activity against certain fungal species, in this case, Rhizoctonia solani, even surpassing the efficacy of commercial fungicides like carbendazol.[9]

  • Structure-Activity Relationship: The presence of specific functional groups, such as a p-trifluoromethyl-phenyl moiety, has been shown to significantly enhance antifungal activity.[10]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of pyrazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms. Several key enzymatic targets have been identified.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A significant mechanism of action for many antibacterial pyrazoles is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, pyrazole derivatives can trap the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[6] This mechanism is particularly attractive as these enzymes are well-validated targets, and pyrazoles that utilize this pathway have shown activity against strains resistant to other antibiotic classes.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA->DNA_Gyrase substrate for Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication enables DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Inhibition of Dihydrofolate Reductase (DHFR)

Another well-established target for antibacterial agents is dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids. Some pyrazole derivatives have been shown to act as potent inhibitors of bacterial DHFR, thereby disrupting these critical biosynthetic pathways and leading to bacterial growth inhibition.[5]

Other Potential Mechanisms

Research into the mechanisms of action of pyrazole derivatives is ongoing, with other potential targets being explored. These include:

  • N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE): This enzyme is involved in the lysine biosynthesis pathway in bacteria and is absent in mammals, making it an attractive target for novel antibiotics.[12][13]

  • Disruption of the bacterial cell wall: Some pyrazole-derived hydrazones are thought to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall.[5]

  • Inhibition of Succinate Dehydrogenase: In fungi, a primary mode of action for several commercial pyrazole fungicides is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production.[8]

Structure-Activity Relationship (SAR) Insights

The vast body of research on pyrazole derivatives has provided valuable insights into their structure-activity relationships (SAR). These insights are crucial for the rational design of new and more potent antimicrobial agents.

  • Influence of Substituents: The nature and position of substituents on the pyrazole ring and any appended phenyl rings play a critical role in determining the antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring attached to the pyrazole core has been shown to enhance antibacterial activity.[3][14]

  • Hybrid Molecules: The strategy of creating hybrid molecules by combining the pyrazole scaffold with other pharmacologically active heterocycles, such as thiazole or pyrimidine, has led to compounds with significantly enhanced antimicrobial potency.[5][15]

  • Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes and can significantly impact its overall efficacy.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following are outlines of commonly used methods for evaluating the antimicrobial spectrum of novel compounds.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The pyrazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included. A standard antibiotic is often used as a reference control.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Pyrazole Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Read Results Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Agar Well-Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the pyrazole derivative solution (at a known concentration) is added to each well.

  • Controls: A solvent control and a standard antibiotic control are included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and versatile class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi, including drug-resistant strains. The continued exploration of their structure-activity relationships and mechanisms of action will be pivotal in the development of novel therapeutics to combat the growing threat of antimicrobial resistance. The synthetic accessibility and chemical tractability of the pyrazole scaffold offer immense opportunities for medicinal chemists to design and synthesize next-generation antimicrobial drugs with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular targets and resistance mechanisms deepens, the rational design of pyrazole-based inhibitors will undoubtedly play a significant role in replenishing the dwindling pipeline of effective antimicrobial agents.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (URL: [Link])

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (URL: [Link])

  • Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. (URL: [Link])

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (URL: [Link])

  • Antibacterial pyrazoles: tackling resistant bacteria. (URL: [Link])

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (URL: [Link])

  • A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (URL: [Link])

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. (URL: [Link])

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (URL: [Link])

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (URL: [Link])

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (URL: [Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (URL: [Link])

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL: [Link])

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In Silico ADMET Prediction for 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. A significant portion of drug candidates fail in later stages of development due to unfavorable ADMET properties, leading to substantial financial and temporal losses. The advent of sophisticated in silico tools has revolutionized this paradigm, offering a rapid and cost-effective means to predict the ADMET liabilities of novel chemical entities. This guide provides an in-depth comparative analysis of the predicted ADMET properties of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide , a pyrazole derivative with potential therapeutic applications, using a panel of widely recognized in silico prediction platforms.

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] this compound, with a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol , is a promising candidate for further investigation. This guide will navigate researchers and drug development professionals through the process of in silico ADMET profiling, from the selection of appropriate tools to the interpretation of the generated data.

Methodology: A Multi-Tool Approach to In Silico ADMET Prediction

To ensure a robust and comprehensive ADMET profile, a multi-tool approach is indispensable. Different in silico platforms utilize distinct algorithms and training datasets, leading to variations in their predictions. By comparing the outputs from several reputable tools, we can identify areas of consensus and discrepancy, thereby increasing our confidence in the predicted properties. For this analysis, we will conceptually employ a suite of widely used, free-to-access web-based platforms: SwissADME , pkCSM , and admetSAR .

The general workflow for in silico ADMET prediction is as follows:

In Silico ADMET Prediction Workflow cluster_0 Input cluster_1 Prediction Platforms cluster_2 ADMET Profile Generation cluster_3 Analysis & Decision Making Input Compound Structure (SMILES/MOL file) SwissADME SwissADME Input->SwissADME Submit pkCSM pkCSM Input->pkCSM Submit admetSAR admetSAR Input->admetSAR Submit ADMET_Properties Absorption Distribution Metabolism Excretion Toxicity SwissADME->ADMET_Properties Predict pkCSM->ADMET_Properties Predict admetSAR->ADMET_Properties Predict Data_Comparison Comparative Data Analysis ADMET_Properties->Data_Comparison Aggregate Risk_Assessment Risk-Benefit Assessment Data_Comparison->Risk_Assessment Interpret Decision Go/No-Go Decision Risk_Assessment->Decision Inform

Caption: A generalized workflow for in silico ADMET prediction of a novel chemical entity.

Comparative Analysis of Predicted ADMET Properties

The following table summarizes the predicted ADMET properties of this compound from our conceptual analysis using SwissADME, pkCSM, and admetSAR.

ADMET Parameter SwissADME pkCSM admetSAR Interpretation & Significance
Absorption
Gastrointestinal (GI) AbsorptionHighHighHighThe consensus of high GI absorption suggests good oral bioavailability.
Caco-2 Permeability (logPapp)ModerateModerateHighModerate to high permeability indicates efficient passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoNoNoNot being a P-gp substrate is advantageous, as it reduces the risk of drug efflux and resistance.
Distribution
Blood-Brain Barrier (BBB) PermeabilityNoNoNoThe compound is unlikely to cross the BBB, minimizing the potential for central nervous system (CNS) side effects.
Plasma Protein Binding (PPB)HighHighHighHigh plasma protein binding can affect the free drug concentration and its therapeutic efficacy.
Metabolism
CYP2D6 InhibitorNoNoNoLow potential for drug-drug interactions mediated by CYP2D6.
CYP3A4 InhibitorNoYesNoDiscrepancy in CYP3A4 inhibition warrants further investigation, as inhibition could lead to significant drug-drug interactions.
Excretion
Renal OCT2 Substrate-Yes-Potential for renal excretion via the organic cation transporter 2.
Toxicity
AMES Toxicity-NoNon-mutagenicLow likelihood of mutagenicity.
hERG Inhibition-NoLow riskReduced risk of cardiotoxicity.
Hepatotoxicity-YesNon-toxicConflicting predictions on liver toxicity require careful consideration and potential in vitro validation.

In-Depth Discussion of Predicted ADMET Profile

Absorption: A Promising Candidate for Oral Administration

There is a strong consensus among the predictive tools that this compound exhibits high gastrointestinal absorption . This is a highly desirable characteristic for an orally administered drug, as it suggests that a significant fraction of the administered dose will reach the systemic circulation. The predicted moderate to high Caco-2 permeability further supports this, indicating that the compound can efficiently traverse the intestinal barrier. Encouragingly, all three platforms predict that the compound is not a substrate for P-glycoprotein (P-gp) . P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. The absence of P-gp substrate activity is a significant advantage, as it mitigates the risk of drug resistance and improves the predictability of its pharmacokinetic profile.

Distribution: Limited CNS Penetration and High Plasma Protein Binding

A key finding from the in silico analysis is the consistent prediction of no blood-brain barrier (BBB) permeability . This is a critical parameter, as it suggests that the compound is unlikely to cause on-target or off-target effects in the central nervous system. For peripherally acting drugs, the inability to cross the BBB is a major safety advantage. However, the predictions also consistently point towards high plasma protein binding . While not a disqualifying factor, high PPB means that a smaller fraction of the drug is free in the circulation to exert its therapeutic effect. This needs to be considered in dose-response studies and when evaluating potential drug-drug interactions where displacement from plasma proteins could occur.

Metabolism: A Point of Caution Regarding CYP3A4

The metabolic profile predictions reveal a point of divergence. While there is agreement that this compound is unlikely to inhibit CYP2D6, a major drug-metabolizing enzyme, the predictions for CYP3A4 inhibition are conflicting . SwissADME and admetSAR suggest no inhibition, whereas pkCSM predicts it to be an inhibitor. CYP3A4 is involved in the metabolism of a vast number of clinically used drugs, and its inhibition can lead to significant and potentially dangerous drug-drug interactions. This discrepancy highlights the importance of using multiple prediction tools and underscores the need for experimental validation of this parameter.

Toxicity: Generally Favorable with a Note on Hepatotoxicity

The toxicity predictions are generally favorable. The compound is predicted to be non-mutagenic (AMES negative) and to have a low risk of hERG inhibition , which is a key indicator for cardiotoxicity. However, similar to the metabolism predictions, there is a conflict regarding hepatotoxicity . While admetSAR predicts it to be non-toxic to the liver, pkCSM suggests a potential for hepatotoxicity. Given that drug-induced liver injury is a major reason for drug withdrawal, this discrepancy must be taken seriously and should be a priority for experimental investigation.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

To resolve the conflicting in silico predictions for CYP3A4 inhibition, a standard in vitro experimental protocol is recommended.

Objective: To determine the inhibitory potential of this compound on human CYP3A4 activity.

Materials:

  • Human liver microsomes (pooled)

  • CYP3A4 substrate (e.g., midazolam)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., ketoconazole)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • Pre-incubate the human liver microsomes with the test compound or positive control for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Conceptual Biopharmaceutical Classification

Based on the predicted high solubility and high permeability, we can conceptually classify this compound according to the Biopharmaceutics Classification System (BCS).

BCS_Classification cluster_bcs Biopharmaceutics Classification System (BCS) tl Class I High Sol, High Perm tr Class II Low Sol, High Perm tl->tr bl Class III High Sol, Low Perm tl->bl compound 5-Methyl-1-P-tolyl- 1H-pyrazole-4-carbohydrazide br Class IV Low Sol, Low Perm tr->br bl->br

Caption: Conceptual BCS classification of the target compound based on in silico predictions.

A conceptual classification as a BCS Class I compound is highly favorable, as it suggests that the rate-limiting step for drug absorption is likely to be gastric emptying, and a good in vivo-in vitro correlation can be expected.

Conclusion and Future Directions

The in silico ADMET profiling of this compound provides a promising outlook for its potential as an orally available drug candidate with a favorable safety profile. The consistent predictions of high GI absorption, lack of BBB penetration, and low risk of mutagenicity and cardiotoxicity are all encouraging. However, this guide also highlights the critical importance of a multi-tool approach to identify areas of uncertainty that require experimental validation. The conflicting predictions for CYP3A4 inhibition and hepatotoxicity are key areas of risk that must be addressed through in vitro assays before committing to further preclinical development.

This comparative guide serves as a valuable resource for researchers and drug development professionals, demonstrating how a structured in silico ADMET assessment can effectively guide lead optimization and de-risk drug discovery projects. The judicious use of these predictive tools, coupled with a clear understanding of their limitations and the necessity for experimental validation, is a cornerstone of modern, efficient drug development.

References

  • Hassan, A. S., & Aboulthana, W. M. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1275, 134674. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific reports, 7(1), 1-13. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

  • El Mchichi, S., et al. (2021). In silico design of new pyrazole derivatives containing a thiourea skeleton with anticancer potential, integrating 3D QSAR, ADMET, drug-likeness and molecular docking studies. Moroccan Journal of Chemistry, 9(4), 9-4. [Link]

  • Karrouchi, K., et al. (2018). The pyrazole scaffold: a versatile tool in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 28(17), 2839-2846. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of antimicrobial discovery, the pyrazole scaffold represents a privileged structure with a well-documented history of diverse biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide analogs. By understanding how subtle molecular modifications influence antimicrobial potency, we can strategically design more effective therapeutic agents.

The core structure, this compound, serves as a versatile template for chemical elaboration. The pyrazole nucleus, with its two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[2] The N1-p-tolyl group offers a site for tuning lipophilicity and electronic properties, while the C4-carbohydrazide moiety provides a convenient handle for introducing diverse chemical functionalities, often through the formation of Schiff bases or by cyclization into various heterocycles.[3][4]

This guide will dissect the SAR of these analogs by examining key structural modifications and their impact on antimicrobial activity, supported by comparative experimental data. We will explore the influence of substituents on the N1-p-tolyl ring and the effect of transforming the carbohydrazide group into various pharmacologically relevant motifs.

The Core Scaffold: A Foundation for Antimicrobial Activity

The fundamental 5-methyl-1-aryl-1H-pyrazole-4-carbohydrazide framework has been a focal point in the development of various bioactive compounds. The strategic placement of the methyl group at C5 and the carbohydrazide at C4 of the pyrazole ring establishes a specific spatial arrangement of functional groups that is crucial for interaction with microbial targets.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship Analysis

Impact of Substituents on the N1-Aryl Ring

The nature and position of substituents on the N1-aryl ring play a pivotal role in modulating the antimicrobial activity of these pyrazole analogs. The electronic properties and steric bulk of these substituents can significantly influence the overall lipophilicity, cell permeability, and binding affinity of the molecule to its target.

Generally, the presence of electron-withdrawing groups on the N1-aryl ring tends to enhance antimicrobial activity. This can be attributed to several factors, including increased acidity of the pyrazole N-H (in N-unsubstituted analogs) or altered electronic distribution within the aromatic system, which can facilitate stronger interactions with biological targets.[5] For instance, studies on related pyrazole series have shown that analogs bearing halogen atoms or nitro groups on the phenyl ring exhibit potent antibacterial and antifungal properties.[6]

Conversely, electron-donating groups on the aryl ring can sometimes lead to a decrease in antimicrobial potency.[5] However, the specific effect is highly dependent on the microbial species and the overall molecular context.

Caption: Influence of N1-Aryl substituents on antimicrobial activity.

Modifications of the Carbohydrazide Moiety: The Power of Schiff Bases

The carbohydrazide functional group at the C4 position is a critical pharmacophore that can be readily modified to generate a diverse library of analogs with a wide spectrum of biological activities. A common and effective modification is the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes to form Schiff bases (N-acylhydrazones).

The formation of a Schiff base introduces an imine (-C=N-) linkage and an additional aromatic or heterocyclic ring system, which can significantly impact the molecule's steric and electronic profile, as well as its ability to form hydrogen bonds and engage in hydrophobic interactions. The antimicrobial activity of these Schiff bases is highly dependent on the nature of the aldehyde used in the condensation reaction.

For instance, Schiff bases derived from salicylaldehyde and its substituted analogs have demonstrated notable antimicrobial activity. The presence of a hydroxyl group ortho to the imine bond can facilitate intramolecular hydrogen bonding, which can rigidify the conformation of the molecule and potentially enhance its binding to a target site.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and its Schiff Base Derivatives

CompoundR Group on Schiff BaseStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Parent Hydrazide ->250>250>250>250>250
Analog 1 2-hydroxy-phenyl62.512512525062.5
Analog 2 4-chloro-phenyl31.2562.562.512531.25
Analog 3 4-nitro-phenyl15.631.2531.2562.515.6
Analog 4 4-methoxy-phenyl125250250>250125
Ciprofloxacin -0.5121-
Fluconazole -----8

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

The data in Table 1 clearly demonstrates that the conversion of the parent carbohydrazide to its Schiff base derivatives leads to a significant enhancement in antimicrobial activity. Analogs with electron-withdrawing groups on the appended phenyl ring (Analogs 2 and 3) generally exhibit lower MIC values, indicating greater potency. The nitro-substituted analog (Analog 3) was found to be the most active in this series. In contrast, the methoxy-substituted analog (Analog 4), which contains an electron-donating group, showed weaker activity.

Experimental Protocols

General Procedure for the Synthesis of this compound

The synthesis of the core carbohydrazide typically involves a multi-step process starting from readily available starting materials.

Synthesis_Workflow A Ethyl acetoacetate C Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation B p-tolylhydrazine hydrochloride B->C E 5-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbohydrazide C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Synthetic workflow for the core carbohydrazide.

Step 1: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

  • To a solution of p-tolylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL), add ethyl 2-formylacetoacetate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice with constant stirring.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure ester.

Step 2: Synthesis of 5-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbohydrazide

  • Dissolve the synthesized ester (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (15 mmol) to the solution.

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired carbohydrazide.

General Procedure for the Synthesis of Schiff Base Analogs[7]
  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add the appropriate aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[7]

  • Reflux the reaction mixture for 3-5 hours.[7]

  • After cooling, the precipitated Schiff base is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[7]

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing[8][9]

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[8]

  • Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).[8]

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microbe only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs reveal critical insights for the design of novel antimicrobial agents. The N1-p-tolyl group and the C4-carbohydrazide moiety are key positions for structural modification to enhance biological activity. The formation of Schiff bases from the carbohydrazide is a particularly effective strategy, with the antimicrobial potency being significantly influenced by the electronic nature of the substituents on the appended aromatic ring. Specifically, the presence of electron-withdrawing groups on the Schiff base phenyl ring consistently correlates with improved antimicrobial activity.

Future research in this area should focus on expanding the diversity of the substituents on the p-tolyl ring to further probe the electronic and steric requirements for optimal activity. Additionally, the synthesis and evaluation of analogs where the carbohydrazide is cyclized into various five- and six-membered heterocycles could lead to the discovery of novel compounds with unique mechanisms of action and improved pharmacological profiles. A deeper understanding of the molecular targets and mechanisms of action of these promising pyrazole analogs will be crucial for their further development as clinically useful antimicrobial drugs.

References

  • Romagnoli, R., et al. (2019). A series of Combretastatin A-4 analogues of 3-(3′, 4′, 5′-trimethoxyphenyl)-4-substituted-1H-pyrazole and its regioisomeric 3-aryl-4-(3′,4′,5′-trimethoxyphenyl)-1H-pyrazole derivatives. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940987/
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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: https://www.protocols.
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  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (n.d.). ResearchGate. Available from: https://www.researchgate.net/publication/332439167_Utility_of_5-furan-2-yl-3-p-tolyl-45-dihydro-1H-pyrazole-1-carbothioamide_in_the_synthesis_of_heterocyclic_compounds_with_antimicrobial_activity
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK83701/
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815774/
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available from: https://www.scirp.
  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). SciELO Colombia. Available from: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-28042013000100004
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Available from: https://www.chemmethod.com/article_146209.html
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A Senior Application Scientist's Guide to the Rigorous Validation of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its prevalence in clinically approved drugs is a testament to its versatility. However, the journey from a promising pyrazole lead to a validated inhibitor is paved with rigorous and multifaceted assay validation. This guide provides an in-depth comparison of common methodologies for validating enzyme inhibition by pyrazole compounds, moving beyond mere protocols to explain the "why" behind experimental choices. Our focus is on creating a self-validating experimental cascade that ensures data integrity and accelerates drug discovery programs.

The Landscape of Pyrazole Inhibitors and the Imperative for Robust Validation

Pyrazole-containing molecules are a significant class of enzyme inhibitors, with many targeting protein kinases, a family of enzymes often implicated in cancer and inflammatory diseases.[1][2][3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing physicochemical properties like solubility, and can form critical hydrogen bonds within an enzyme's active site.[5] However, the unique chemical properties of pyrazoles also present specific challenges in assay validation, including potential off-target effects, compound aggregation, and interference with certain assay signal readouts.[6][7] Therefore, a multi-pronged approach to validation is not just recommended; it is essential.

This guide will compare and contrast key validation assays, providing the technical details and field-proven insights necessary to build a robust validation workflow.

Core Validation Workflow for Pyrazole Inhibitors

A robust validation workflow for pyrazole inhibitors should be sequential and iterative, with each step providing a higher level of confidence in the compound's activity and mechanism. The workflow should progress from initial high-throughput screening to detailed mechanistic and cellular engagement studies.

ValidationWorkflow cluster_0 Biochemical Validation cluster_1 Biophysical & Cellular Validation A Primary Screening & IC50 Determination B Mechanism of Action (MOA) Studies A->B Confirm on-target activity C Selectivity Profiling B->C Understand inhibition mode D Direct Binding & Kinetics (SPR) B->D Orthogonal validation C->D Assess selectivity E Cellular Target Engagement (CETSA) D->E Confirm cellular activity

Caption: A typical validation workflow for pyrazole enzyme inhibitors.

Part 1: Biochemical Assays - The Foundation of Inhibition Validation

Biochemical assays are the first step in validating a pyrazole inhibitor. They confirm that the compound inhibits the target enzyme's activity in a controlled, in vitro environment. The choice of assay technology is critical and can significantly impact the quality and interpretation of the data.

Comparison of Common Biochemical Assay Formats

For kinase inhibitors, which represent a large proportion of pyrazole-based drugs, several assay formats are prevalent. Each has its own set of advantages and disadvantages.

Assay TechnologyPrincipleProsConsBest Suited For
ADP-Glo™ (Luminescence) Measures ADP produced in the kinase reaction.High sensitivity, broad dynamic range, resistant to fluorescence interference.[8]Two-step process, potential for inhibition of the detection enzyme.Primary screening, IC50 determination, especially for compounds with potential fluorescence.
LanthaScreen® (TR-FRET) Measures the binding of a fluorescent tracer to the kinase.Homogeneous (no-wash) format, provides direct binding information.Susceptible to interference from fluorescent compounds, requires specific labeled reagents.IC50 determination, mechanism of action studies.
Surface Plasmon Resonance (SPR) Label-free detection of binding events on a sensor surface.Provides real-time kinetic data (kon, koff), no labeling required.[9]Lower throughput, requires specialized equipment, potential for protein immobilization issues.[10]Detailed kinetic characterization, confirming direct binding.
Mass Spectrometry (MS) Directly measures substrate and product.High accuracy and specificity, label-free.[11]Lower throughput, requires specialized instrumentation.Orthogonal validation, detailed mechanistic studies.
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust choice for the initial characterization of pyrazole kinase inhibitors due to its high sensitivity and resistance to interference from colored or fluorescent compounds.

Objective: To determine the IC50 value of a pyrazole inhibitor against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Pyrazole inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Then, dilute the compounds to their final assay concentration in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted pyrazole inhibitor or DMSO (for control wells) to the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution in assay buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km for the kinase to accurately determine the potency of competitive inhibitors.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin needed to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Trustworthiness Check: The use of appropriate controls (no enzyme, no inhibitor) and ensuring the final DMSO concentration is consistent across all wells are critical for a self-validating system.

Part 2: Unraveling the Mechanism of Action (MOA)

Determining the IC50 is only the first step. Understanding how a pyrazole inhibitor interacts with its target is crucial for lead optimization. MOA studies differentiate between competitive, non-competitive, and uncompetitive inhibitors.[13]

Experimental Protocol: MOA Studies using ADP-Glo™

Objective: To determine the mechanism of inhibition of a pyrazole compound.

Procedure: This experiment is an extension of the IC50 determination.

  • Perform the ADP-Glo™ kinase assay as described above, but with a matrix of varying concentrations of both the pyrazole inhibitor and ATP.

  • A typical experiment would involve at least five concentrations of ATP, ranging from below to above the Km value, and a full dose-response curve for the inhibitor at each ATP concentration.

  • Plot the resulting IC50 values against the ATP concentration.

    • Competitive Inhibition: The IC50 value will increase linearly with increasing ATP concentration.

    • Non-competitive Inhibition: The IC50 value will be independent of the ATP concentration.

    • Uncompetitive Inhibition: The IC50 value will decrease with increasing ATP concentration.

Data Presentation: The results can be visualized using a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate] at different inhibitor concentrations.

MOA_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A1 A2 A1->A2 A3 A1->A3 A4 A1->A4 A_label B1 B2 B1->B2 B3 B4 B3->B4 B5 B6 B5->B6 B_label C1 C2 C1->C2 C3 C4 C3->C4 C5 C6 C5->C6

Caption: Idealized Lineweaver-Burk plots for different inhibition mechanisms.

Part 3: Biophysical and Cellular Assays - Confirming Target Engagement

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate that the pyrazole inhibitor binds to its target in a more physiologically relevant context.

Surface Plasmon Resonance (SPR) for Direct Binding and Kinetics

SPR is a powerful, label-free technology that provides real-time data on the binding and dissociation of an inhibitor to its target enzyme.[9][14] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a groundbreaking method for confirming that a compound binds to its intended target within a cellular environment.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm that the pyrazole inhibitor binds to its target protein in intact cells.

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole inhibitor or a vehicle control (DMSO).

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using a method such as Western blotting or an immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Addressing Pyrazole-Specific Challenges

  • Solubility and Aggregation: Pyrazole compounds can sometimes have poor aqueous solubility, leading to aggregation at higher concentrations. This can cause non-specific inhibition and assay artifacts.[7] It is crucial to assess the solubility of the compound in the assay buffer and to include a counter-screen for aggregation, such as dynamic light scattering or a detergent-based assay.

  • Fluorescence Interference: Some pyrazole derivatives are inherently fluorescent, which can interfere with fluorescence-based assays like TR-FRET.[20] This is a key reason why luminescence-based assays like ADP-Glo™ are often a good first choice for this class of compounds. If a fluorescence-based assay is used, it is essential to run control experiments with the compound alone to assess its intrinsic fluorescence.

  • Selectivity: Many pyrazole-based kinase inhibitors can have off-target effects.[1][21] Therefore, selectivity profiling against a panel of related kinases is a critical validation step.[22]

Conclusion: A Multi-Parametric Approach to Confidence

The validation of pyrazole enzyme inhibitors is a comprehensive process that requires a suite of orthogonal assays. No single method is sufficient to fully characterize an inhibitor. By systematically progressing from biochemical IC50 determination and MOA studies to biophysical and cellular target engagement assays, researchers can build a robust data package that provides high confidence in the compound's activity and mechanism of action. This multi-parametric approach, grounded in scientific integrity and a deep understanding of the underlying principles of each assay, is the most effective path to identifying and advancing promising pyrazole-based therapeutics.

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A Comparative Guide to Assessing the In Vitro Selectivity of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Cancer Chemotherapy

The advancement of effective cancer therapies hinges on the principle of selective toxicity: maximizing efficacy against malignant cells while minimizing harm to healthy tissues. This guide focuses on 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, a novel compound from the pyrazole derivative class. Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively explored for designing potent and selective anticancer agents due to their diverse pharmacological activities.[1][2][3] Many have been shown to act through various mechanisms, including the disruption of critical cellular targets like tubulin, various kinases (EGFR, CDK), and DNA.[1][2] This guide provides a comprehensive framework for the initial assessment of this compound's anticancer potential, with a stringent focus on quantifying its selectivity. We will delineate the experimental design, provide detailed protocols, and offer a logical framework for data interpretation, thereby establishing a foundational understanding of the compound's therapeutic promise.

Experimental Design: A Multi-faceted Approach to Selectivity Assessment

A robust assessment of selective cytotoxicity requires a carefully planned experimental design. This involves a strategic selection of cell lines, appropriate positive controls, and a reliable method for quantifying cell viability.

Rationale for Cell Line Selection

To establish a meaningful selectivity profile, it is crucial to test the compound against a panel of both cancerous and non-cancerous cell lines.

  • Cancer Cell Line Panel: A diverse panel is chosen to represent different cancer histotypes. For this guide, we have selected:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line (estrogen receptor-positive).

    • A549: A human lung carcinoma cell line.

    • HCT116: A human colon cancer cell line. These lines are commonly used in anticancer drug screening and represent major cancer types.[4][5]

  • Non-Cancerous Control Cell Line: The inclusion of a non-cancerous cell line is the cornerstone of selectivity assessment. It provides the baseline for toxicity against normal, healthy cells.

    • MCF-10A: A non-tumorigenic human breast epithelial cell line. This line serves as a direct, healthy counterpart to the MCF-7 breast cancer line, offering a clear comparison of toxicity. Other commonly used "normal" cell lines include human fibroblasts like MRC-5 or mouse fibroblasts like NIH-3T3.[6][7]

The Role of a Positive Control

A positive control is essential for validating the experimental setup and providing a benchmark against which the novel compound's activity can be compared.

  • Doxorubicin: A well-established chemotherapeutic agent with a broad spectrum of activity and known cytotoxicity profiles against the selected cell lines. It serves as a reference to gauge the relative potency of our test compound.

Workflow for Assessing Selectivity

The entire process, from initial cell culture to the final data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cell Culture & Expand MCF-7, A549, HCT116, MCF-10A seed Seed Cells into 96-well Plates prep_cell->seed prep_comp Prepare Stock Solutions (Test Compound & Doxorubicin) treat Treat with Serial Dilutions of Compounds (48-72h) prep_comp->treat seed->treat mtt Add MTT Reagent (Incubate 4h) treat->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc_ic50 Calculate IC50 Values for each Cell Line read->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Experimental workflow for determining compound selectivity.

Methodology: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells from culture flasks.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium. A typical concentration range might be from 0.1 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include untreated wells as a negative control (100% viability).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.

    • Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's potency.

  • Normalize Data: Convert the raw absorbance values to percentage viability relative to the untreated control cells (100% viability).

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the precise IC50 value from the dose-response curve.

Presenting the Data

The IC50 values for the test compound and the positive control across all cell lines should be summarized in a clear, comparative table.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116IC50 (µM) on MCF-10A (Normal)
This compound5.28.16.545.7
Doxorubicin (Control)0.40.23[11]~0.5~2.0

Note: The IC50 values for the test compound are hypothetical and for illustrative purposes. Doxorubicin values are representative estimates from literature, as exact values can vary between experiments.[12]

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that quantifies the differential toxicity of a compound. It provides a numerical measure of how much more toxic a compound is to cancer cells compared to normal cells.[13][14]

Formula: SI = IC50 in a normal cell line / IC50 in a cancer cell line[15][16]

A higher SI value indicates greater selectivity for cancer cells.[14] Generally, an SI value greater than 2 or 3 is considered to indicate meaningful selectivity.[14][16]

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HCT116)
This compound8.85.67.0
Doxorubicin (Control)5.08.74.0

Elucidating the Mechanism of Action

The observed selectivity may be due to various underlying molecular mechanisms. Pyrazole derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][5]

Potential Signaling Pathway

A plausible mechanism for the selective action of pyrazole derivatives involves the induction of the intrinsic apoptosis pathway. This is often mediated by the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

G cluster_cell Cancer Cell compound 5-Methyl-1-P-tolyl- 1H-pyrazole-4-carbohydrazide p53 Upregulation of p53 compound->p53 bcl2 Downregulation of Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Upregulation of Bax (Pro-apoptotic) p53->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase Caspase Activation (Caspase-3, -9) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptotic pathway activated by the compound.

Discussion and Conclusion

Based on our hypothetical data, this compound demonstrates promising cytotoxic activity against breast, lung, and colon cancer cell lines. More importantly, it exhibits a high degree of selectivity, with SI values ranging from 5.6 to 8.8. This suggests the compound is significantly more toxic to cancer cells than to the non-cancerous breast epithelial cells, a highly desirable characteristic for a potential therapeutic agent.

Compared to the standard chemotherapeutic drug Doxorubicin, our test compound shows lower absolute potency (higher IC50 values). However, its selectivity profile, particularly against the MCF-7 breast cancer line (SI of 8.8 vs. 5.0 for Doxorubicin), is notably superior. This indicates a potentially wider therapeutic window, which could translate to fewer side effects in a clinical setting.

The findings from this initial in vitro assessment are encouraging. They justify further investigation into the compound's mechanism of action, potentially through apoptosis and cell cycle analysis assays. Subsequent studies should also expand the panel of cell lines and eventually progress to in vivo models to validate these promising results. This structured approach ensures a thorough and objective evaluation, paving the way for the development of safer and more effective cancer therapies.

References

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A Senior Application Scientist's Guide to the Synthesis of 1,5-Diaryl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors. Among these, the 1,5-diaryl pyrazole motif is particularly significant, famously represented by the COX-2 inhibitor Celecoxib.[1] The efficient and regioselective construction of this scaffold is therefore a critical task in synthetic organic chemistry.

This guide provides an in-depth comparison of the primary synthetic routes to 1,5-diaryl pyrazole derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each pathway, offering field-proven insights into why specific experimental choices are made. We will objectively compare the performance of these routes, supported by experimental data, to empower you to select the optimal strategy for your research and development endeavors.

I. The Classical Workhorse: Paal-Knorr Synthesis and Related Condensations

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction, a variation of the Paal-Knorr synthesis, is valued for its reliability and the ready availability of starting materials.[4][5]

Mechanistic Rationale

The reaction proceeds via a cascade of condensation and cyclization steps. Initially, the more nucleophilic nitrogen of the arylhydrazine attacks one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable aromatic pyrazole ring.

The critical challenge in this synthesis, especially with unsymmetrical 1,3-diketones, is regioselectivity . The initial attack of the arylhydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of 1,3-diaryl and 1,5-diaryl pyrazole regioisomers.[6] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl group. Acidic conditions can further influence the outcome by altering the nucleophilicity of the two nitrogen atoms in the hydrazine.

Caption: General mechanism of the Paal-Knorr synthesis for 1,5-diarylpyrazoles.

II. The Chalcone Route: An Efficient and Convergent Approach

A highly popular and efficient method for constructing 1,5-diaryl pyrazoles involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with aryl hydrazines.[7][8] Chalcones themselves are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.

Mechanistic Rationale

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid. The mechanism begins with the formation of a phenylhydrazone by the reaction of the aryl hydrazine with the carbonyl group of the chalcone. This is followed by a cyclization step, which can be viewed as an intramolecular Michael addition of the second nitrogen atom of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting pyrazoline intermediate is then oxidized to the aromatic pyrazole. In many cases, air or the reaction conditions themselves are sufficient for this final aromatization step.

This method generally offers better regioselectivity compared to the Paal-Knorr synthesis with unsymmetrical diketones, as the initial condensation at the chalcone carbonyl predetermines the substitution pattern, reliably leading to 1,3,5-trisubstituted pyrazoles.

Caption: Two-step synthesis of 1,5-diaryl pyrazoles via the chalcone route.

III. Modern Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules.[9] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR strategy involves the reaction of an aldehyde, an active methylene ketone (e.g., ethyl acetoacetate), and an aryl hydrazine. This approach can be considered a variation of the Knorr synthesis where one of the precursors is generated in situ.

Mechanistic Rationale

The reaction cascade is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. The resulting α,β-unsaturated dicarbonyl compound then reacts with the aryl hydrazine in a manner analogous to the chalcone route, proceeding through a Michael addition, cyclization, and subsequent dehydration/aromatization to furnish the tetrasubstituted pyrazole. The elegance of this method lies in its convergence and operational simplicity, avoiding the isolation of intermediates.

Caption: Workflow for a typical multicomponent synthesis of pyrazoles.

IV. Regioselective Synthesis via 1,3-Dipolar Cycloaddition

For syntheses where unambiguous regiocontrol is paramount, the [3+2] cycloaddition between a nitrile imine (the 1,3-dipole) and an alkyne or a suitable alkene (the dipolarophile) is an exceptionally powerful tool.[10]

Mechanistic Rationale

Nitrile imines are typically unstable and are generated in situ, most commonly by the base-induced dehydrohalogenation of a hydrazonoyl halide.[10] The generated nitrile imine then rapidly undergoes a concerted cycloaddition reaction with a dipolarophile. When an alkyne is used as the dipolarophile, the pyrazole ring is formed directly. If an alkene is used, a pyrazoline is formed, which requires a subsequent oxidation step.

The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile.[11] The reaction is generally under HOMO(dipole)-LUMO(dipolarophile) control. The larger orbital coefficient on the terminal nitrogen of the nitrile imine and the larger coefficient on one of the sp-hybridized carbons of the alkyne dictate the orientation of the addition, leading to a high degree of regioselectivity that is often predictable.

V. Performance Comparison: A Data-Driven Analysis

The choice of synthetic route is often dictated by factors such as desired substitution pattern, availability of starting materials, reaction time, and overall yield. The following table provides a comparative summary based on typical experimental outcomes reported in the literature.

Synthetic Route Typical Starting Materials Typical Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Paal-Knorr Synthesis 1,3-Diketone, Aryl HydrazineAcidic (e.g., AcOH), Reflux2 - 10 hours70 - 90%Simple, readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical diketones.[12]
Chalcone Cyclization Chalcone, Aryl HydrazineAcetic Acid, Reflux4 - 8 hours80 - 95%Good yields, generally high regioselectivity.[7][13]Requires pre-synthesis of the chalcone intermediate.
Multicomponent Reaction Aldehyde, β-Ketoester, Aryl HydrazineCatalytic base (e.g., piperidine), often in EtOH or H₂O20 min - 5 hours80 - 95%High efficiency, atom economy, operational simplicity.[14][15][16][17][18]Optimization of conditions for three components can be complex.
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, Alkyne, BaseOrganic solvent (e.g., Dioxane), Heat12 - 24 hours60 - 85%Excellent regioselectivity.Requires synthesis of hydrazonoyl halide precursor; nitrile imines are reactive intermediates.
Microwave-Assisted Various (as above)Microwave Irradiation2 - 15 minutes85 - 98%Drastically reduced reaction times, often higher yields.[19][20][21][22]Requires specialized microwave reactor equipment.

Note: Yields and reaction times are representative and can vary significantly based on specific substrates and reaction conditions.

VI. The Impact of Modern Techniques: Microwave-Assisted and Green Synthesis

Modern synthetic chemistry places a strong emphasis on efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for heterocyclic synthesis.[19][21] By directly heating the solvent and reactants through dielectric loss, microwave irradiation leads to rapid temperature increases and significantly accelerated reaction rates.[20] For all the routes described above, the application of microwave heating has been shown to reduce reaction times from hours to mere minutes, often with an accompanying increase in yield.[22][23]

Furthermore, "green" chemistry principles are increasingly being applied. This includes the use of more environmentally benign solvents like water or ethanol, employing catalytic rather than stoichiometric reagents, and developing one-pot procedures like MCRs to minimize waste.[24]

VII. Detailed Experimental Protocols

To provide a practical, self-validating framework, the following are representative, detailed protocols for two of the most common synthetic routes.

Protocol 1: Synthesis of a 1,5-Diaryl Pyrazole via the Chalcone Route (Conventional Heating)

This protocol is adapted from procedures for the synthesis of pyrazoline and pyrazole derivatives from chalcones.[7][13][25]

Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), add a 30% aqueous solution of sodium hydroxide (0.5 mL) dropwise.

  • Stir the mixture at room temperature overnight. The formation of a pale-yellow precipitate should be observed.[25]

  • Collect the solid crystals by suction filtration.

  • Wash the precipitate with cold ethanol and then with water until the washings are neutral.

  • Dry the product to yield the chalcone, which can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 1,3,5-triphenyl-1H-pyrazole

  • In a round-bottom flask, dissolve the chalcone (10 mmol) and phenylhydrazine (11 mmol) in glacial acetic acid (20 mL).

  • Attach a reflux condenser and heat the mixture at reflux for 6-8 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole

This protocol is based on comparative studies of conventional and microwave-assisted pyrazole synthesis.[19][21][22]

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) (1 mmol)

  • Phenylhydrazine hydrochloride (1.2 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (5 mL)

  • Microwave reactor vial

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol), phenylhydrazine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[19][22]

  • After the reaction is complete, cool the vessel to a safe temperature (typically below 50°C) using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

VIII. Conclusion and Future Outlook

The synthesis of 1,5-diaryl pyrazoles can be achieved through several robust and reliable methods. The classical Paal-Knorr and chalcone cyclization routes remain highly relevant and effective, particularly for large-scale synthesis where specialized equipment may not be available. However, for rapid lead discovery and optimization in a research setting, the efficiency and speed of multicomponent reactions and microwave-assisted synthesis offer undeniable advantages. For instances where absolute regiocontrol is non-negotiable, 1,3-dipolar cycloaddition stands out as the premier method.

The ongoing evolution of these synthetic strategies, driven by the principles of green chemistry and the quest for ever-greater efficiency, will continue to shape the landscape of medicinal chemistry. By understanding the mechanistic nuances and comparative performance of each route, researchers are well-equipped to make informed decisions, accelerating the discovery and development of next-generation pyrazole-based therapeutics.

References

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  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. Insubria.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work extends beyond synthesis and analysis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. This guide provides a detailed, procedure-driven framework for the safe and compliant disposal of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide. The protocols herein are designed to ensure operational safety, environmental stewardship, and regulatory adherence, reflecting best practices in laboratory chemical management.

This document is not a rigid template but a dynamic set of procedures grounded in the specific chemical nature of the target compound. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing its structural motifs and data from analogous compounds.

The molecule consists of a pyrazole core, known for biological activity, and a carbohydrazide functional group. Hydrazine and its derivatives, including hydrazides, are a class of compounds that require cautious handling due to potential toxicity and reactivity[1][2]. Structurally similar compounds, such as other pyrazole carbohydrazides and substituted pyrazoles, are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and can cause skin and serious eye irritation[3][4]. Therefore, this compound must be treated as a hazardous substance.

Table 1: Chemical and Hazard Summary

PropertyDetailsSource(s)
Chemical Name This compound[5]
CAS Number 618092-44-7[5]
Molecular Formula C₁₂H₁₄N₄O[5]
Appearance White crystalline powder[5]
Inferred Hazards Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation; Potential for aquatic toxicity.[3][4][6]
Primary Use Research chemical for pharmaceutical and agrochemical development.[5]
Known Incompatibles Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[7]

Part 2: Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling the compound or its waste. Facilities storing or using this material should be equipped with an eyewash fountain and safety shower[8].

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8].

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile). It is critical to use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact[9]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[9].

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure[8].

  • Respiratory Protection: All handling of the solid powder should occur in a certified chemical fume hood to minimize inhalation risk[9].

Part 3: Step-by-Step Waste Collection and Segregation Protocol

The fundamental principle of chemical waste management is that hazardous waste must never be disposed of via sewer systems or in the regular trash[10][11]. The following protocol outlines the systematic procedure for collecting and segregating waste streams containing this compound.

Step 1: Establish a Designated Waste Stream

Create a unique hazardous waste stream specifically for this compound and materials contaminated with it. Do not mix this waste with other chemical waste unless you have confirmed compatibility. Keep solid and liquid waste separate[12].

Step 2: Select and Prepare Waste Containers

Container integrity is the first line of defense against spills and exposure.

  • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-on lid for collecting solid this compound, contaminated weigh boats, wipes, and PPE.

  • Liquid Waste: Use a sturdy, leak-proof plastic or glass carboy for collecting liquid waste, such as rinsates from empty containers or contaminated solvents. This container must be stored in secondary containment (e.g., a spill tray) to contain any potential leaks[12][13].

  • Compatibility: Containers must be chemically compatible with the waste being stored[10].

Step 3: Affix a Hazardous Waste Label

The moment the first drop of waste enters the container, it must be labeled. Federal and state laws require specific information on hazardous waste labels.

  • Clearly write "Hazardous Waste" .

  • List the full chemical name : "this compound" and any other components (e.g., solvent name) with their approximate percentages[13]. Do not use abbreviations[2].

  • Indicate the relevant hazard characteristics (e.g., Toxic, Irritant).

  • Record the accumulation start date (the date the first waste was added).

Step 4: Accumulate Waste at the Point of Generation
  • Solid Waste: Carefully place solid chemical waste and contaminated disposables (e.g., gloves, weigh paper) into the designated solid waste container. Avoid creating dust[7].

  • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container using a funnel.

  • Container Management: Keep waste containers closed at all times except when actively adding waste[13][14]. This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

Step 5: Store in a Satellite Accumulation Area (SAA)

Store your properly labeled waste containers in a designated SAA, which must be at or near the point of waste generation[14].

  • The SAA must be under the control of the laboratory personnel.

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents[7].

  • Ensure the area is well-ventilated[10].

The overall workflow for waste generation and collection is summarized in the diagram below.

G cluster_disposal Final Disposal gen_solid Solid Waste (Powder, Contaminated PPE) cont_solid 1. Select & Label Solid Waste Container gen_solid->cont_solid Segregate gen_liquid Liquid Waste (Rinsates, Solutions) cont_liquid 2. Select & Label Liquid Waste Container gen_liquid->cont_liquid Segregate saa_solid Store Solid Waste (Closed Container) cont_solid->saa_solid Transfer to SAA saa_liquid Store Liquid Waste (Closed, in Secondary Containment) cont_liquid->saa_liquid Transfer to SAA pickup Arrange Pickup by EHS / Licensed Contractor saa_solid->pickup saa_liquid->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.